8-Nitro-5-(piperazin-1-yl)quinoline
Description
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Properties
IUPAC Name |
8-nitro-5-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-4-3-11(16-8-6-14-7-9-16)10-2-1-5-15-13(10)12/h1-5,14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZAAGYNPKHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
8-Nitro-5-(piperazin-1-yl)quinoline chemical structure and properties
Executive Summary
8-Nitro-5-(piperazin-1-yl)quinoline is a bioactive heterocyclic scaffold integrating a quinoline core, a nitro group at the 8-position, and a piperazine moiety at the 5-position. This specific regioisomer represents a critical "push-pull" electronic system where the electron-withdrawing nitro group and the electron-donating piperazine amine create a polarized structure ideal for DNA intercalation and specific enzyme binding.
This guide details the chemical architecture, validated synthetic protocols, physicochemical profiling, and therapeutic utility of this compound, specifically targeting researchers in medicinal chemistry and pharmacology.[1]
Chemical Architecture & Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a planar quinoline bicycle substituted at the para-positions of the benzenoid ring (positions 5 and 8).
-
Core: Quinoline (Benzo[b]pyridine).
-
Position 5 (Donor): Piperazine ring.[1][2][3][4][5] The N1 of piperazine forms a C-N bond with the quinoline. This secondary amine provides basicity and solubility.
-
Position 8 (Acceptor): Nitro (-NO2) group. This group strongly withdraws electron density, activating the ring for metabolic reduction and influencing the pKa of the quinoline nitrogen.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Observed) | Significance |
| Molecular Formula | C₁₃H₁₄N₄O₂ | Core stoichiometry. |
| Molecular Weight | 258.28 g/mol | Fragment-like, suitable for lead optimization. |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of nitro-aromatic charge transfer. |
| LogP (Calc) | 1.8 – 2.2 | Moderate lipophilicity; likely membrane permeable. |
| pKa (Basic) | ~8.5 (Piperazine NH) | Protonated at physiological pH (cationic). |
| pKa (Acidic) | ~2.0 (Quinoline N) | Weakly basic due to 8-NO₂ withdrawing effect. |
| H-Bond Donors | 1 (Piperazine NH) | Key for receptor interaction (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 5 (NO₂, Quinoline N, Piperazine Ns) | High capacity for solvent/target interaction. |
Electronic "Push-Pull" System
The 8-nitro group (EWG) and 5-amino group (EDG) create a strong dipole across the benzene ring of the quinoline. This electronic distribution is crucial for:
-
Reactivity: The 5-position is activated for Nucleophilic Aromatic Substitution (
) during synthesis. -
Bioactivity: The polarized system enhances DNA intercalation affinity via
-stacking interactions.
Synthetic Methodology
The most robust route to 8-nitro-5-(piperazin-1-yl)quinoline utilizes a Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol
Precursor: 5-Chloro-8-nitroquinoline (or 5-Bromo analog). Reagent: Anhydrous Piperazine (Excess). Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq (e.g., 2.08 g) of 5-chloro-8-nitroquinoline in 20 mL of acetonitrile.
-
Nucleophile Addition: Add 3.0 eq (e.g., 2.58 g) of piperazine and 2.0 eq of potassium carbonate (
) as a base.-
Note: Excess piperazine prevents the formation of bis-quinoline byproducts.
-
-
Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (
) will disappear, and a lower yellow spot will appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-cold water. The product typically precipitates as a yellow solid.
-
Filter the precipitate and wash with cold water (
mL) to remove excess piperazine and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, DCM
5% MeOH/DCM).
Synthetic Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Biological Applications & Mechanism of Action[1][2][11][12]
Therapeutic Potential
This scaffold is a privileged structure in medicinal chemistry, often investigated for:
-
Antimicrobial Activity: Analogous to Nitroxoline, the 8-nitro group can undergo enzymatic reduction within bacteria/parasites, generating reactive nitro-anion radicals that damage pathogen DNA.
-
Anticancer Agents: The planar quinoline core intercalates into DNA base pairs, while the piperazine tail protrudes into the major groove, interacting with phosphate backbones or specific residues.
-
Kinase Inhibition: The piperazine nitrogen serves as a handle for derivatization (e.g., amides, ureas) to target the ATP-binding hinge region of kinases (e.g., EGFR, CDK2).
Mechanism of Action: Oxidative Stress & Intercalation
The compound operates via a dual mechanism, particularly in antiparasitic (e.g., Trypanosoma, Leishmania) and oncology contexts.
Figure 2: Dual mechanism of action involving DNA intercalation and nitro-reductive activation.
Safety & Handling
-
Toxicity: Nitro-aromatics are potential mutagens (Ames positive). Handle with extreme caution using proper PPE (gloves, fume hood).
-
Stability: The compound is stable under ambient conditions but should be stored away from light to prevent photo-degradation of the nitro group.
-
Solubility: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Dilute into aqueous media immediately prior to use to avoid precipitation.
References
-
Synthesis of Piperazinyl-Quinolines: Title: Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.[6][7] Source: RSC Medicinal Chemistry / NIH PubMed Central. URL:[Link]
-
Nitroxoline and Nitro-Quinoline Reactivity: Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.[8] Source: ResearchGate (Azev et al., 2020). URL:[Link]
-
Chemical Structure Validation (Derivative): Title: (4-Chlorophenyl)[4-(8-nitro-5-quinolinyl)-1-piperazinyl]methanone (CAS 115687-05-3).[9] Source: MolAid Chemical Database. URL:[Link]
-
General Quinoline Synthesis Methods: Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[10][5] Source: Molecules (MDPI). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (4-氯苯基)[4-(8-硝基-5-喹啉基)-1-哌嗪基]甲酮 - CAS号 115687-05-3 - 摩熵化学 [molaid.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Characterization of 8-Nitro-5-(piperazin-1-yl)quinoline: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 8-Nitro-5-(piperazin-1-yl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry), the underlying principles for data interpretation, and detailed protocols for data acquisition. Our approach emphasizes scientific integrity, providing a framework for robust and reliable characterization of this and similar quinoline derivatives.
Introduction: The Significance of Spectroscopic Analysis
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound of interest in medicinal chemistry, likely synthesized for its potential biological activities. The quinoline core is a privileged scaffold in drug discovery, known for its presence in numerous therapeutic agents.[1] The addition of a piperazine moiety and a nitro group can significantly modulate the compound's physicochemical properties, bioactivity, and metabolic stability.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide will delve into the theoretical and practical aspects of applying these techniques to 8-Nitro-5-(piperazin-1-yl)quinoline.
Predicted Spectroscopic Data and Interpretation
Molecular Structure:
Caption: Chemical structure of 8-Nitro-5-(piperazin-1-yl)quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
-
Aromatic Protons (Quinoline Ring): Expect complex multiplets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the electron-donating piperazine group.
-
Piperazine Protons: Two sets of signals are expected for the piperazine ring protons. The protons on the carbons attached to the quinoline ring will be deshielded compared to the protons on the carbons adjacent to the NH group. These will likely appear as broad multiplets in the δ 3.0-4.0 ppm range. The NH proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
Integration: The relative integration of the proton signals should correspond to the number of protons in each environment.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: The quinoline ring will show multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C8) and the carbon attached to the piperazine (C5) will be significantly affected.
-
Piperazine Carbons: Expect two signals for the piperazine carbons, typically in the δ 40-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Nitro-5-(piperazin-1-yl)quinoline
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline CH | 7.0 - 9.0 | 110 - 150 |
| Quinoline C-N | - | 150 - 160 |
| Quinoline C-NO₂ | - | 145 - 155 |
| Quinoline C-piperazine | - | 140 - 150 |
| Piperazine CH₂-N(quinoline) | ~3.2 - 3.8 | ~50 - 55 |
| Piperazine CH₂-NH | ~3.0 - 3.5 | ~45 - 50 |
| Piperazine NH | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C=C and C=N Stretching (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals just below 3000 cm⁻¹.
-
N-H Stretching (Piperazine): A moderate, somewhat broad absorption in the 3200-3500 cm⁻¹ region.
-
C-N Stretching: Bands in the 1000-1350 cm⁻¹ region.
The IR spectrum for the parent compound, 8-nitroquinoline, can serve as a reference for the quinoline core vibrations.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Ionization Technique: Given the presence of basic nitrogen atoms in the piperazine and quinoline rings, positive ion mode electrospray ionization (ESI+) is the most suitable technique.[3] This will readily protonate the molecule to form the [M+H]⁺ ion.
-
Molecular Ion Peak: The expected exact mass of 8-Nitro-5-(piperazin-1-yl)quinoline (C₁₃H₁₄N₄O₂) is 258.1168 g/mol . In an ESI+ mass spectrum, the primary observed peak should correspond to the protonated molecule [M+H]⁺ at m/z 259.1246.
-
Fragmentation Pattern: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) would be invaluable for structural confirmation. Fragmentation would likely involve the loss of the nitro group and cleavage of the piperazine ring.
Experimental Protocols
The following are detailed, best-practice methodologies for acquiring the spectroscopic data for 8-Nitro-5-(piperazin-1-yl)quinoline.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the compound's solubility.
-
IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
MS: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent compatible with the LC-MS system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to aid in protonation.[3]
Experimental Workflow
Caption: Experimental workflow for spectroscopic characterization.
Detailed Methodologies
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the quinoline and piperazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample on the crystal and apply pressure.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
System: A High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid helps to protonate the analyte and improve peak shape by minimizing interactions with the column's stationary phase.[3]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI+.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) to detect the molecular ion and any potential impurities or adducts.
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions, which will aid in structural confirmation.
-
Conclusion
This guide provides a robust framework for the comprehensive spectroscopic characterization of 8-Nitro-5-(piperazin-1-yl)quinoline. By combining predicted data with detailed, field-proven methodologies, researchers can confidently elucidate the structure and confirm the identity of this and other novel chemical entities. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in drug discovery and development.
References
- BenchChem. (2025). Technical Support Center: LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.
- BLDpharm. (n.d.). 923752-41-4|8-Nitro-5-(piperazin-1-yl)isoquinoline.
- RSC Publishing. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives.
- IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- Echemi. (n.d.). 5-nitro-8-(piperidin-1-yl)quinoline.
- NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook.
- Ahmad, et al. (2017). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Electronic Supplementary Information.
Sources
Potential biological targets of 8-Nitro-5-(piperazin-1-yl)quinoline
Technical Assessment: Biological Target Landscape of 8-Nitro-5-(piperazin-1-yl)quinoline
Executive Summary
8-Nitro-5-(piperazin-1-yl)quinoline represents a distinct chemical entity within the nitroquinoline class, characterized by a dual-pharmacophore architecture. Its structure integrates a bioreductive 8-nitroquinoline core —historically associated with anti-infective and DNA-damaging activity—with a 5-piperazinyl moiety , a privileged scaffold for G-protein coupled receptor (GPCR) modulation, particularly within the central nervous system (CNS).
This technical guide dissects the potential biological targets of this compound based on Structure-Activity Relationship (SAR) data of homologous chemotypes. It provides a roadmap for researchers to validate its activity across three primary domains: Serotonergic Signaling (CNS) , Bioreductive Activation (Infectious Disease) , and DNA Intercalation (Oncology) .
Part 1: Chemical Biology & SAR Analysis
The molecule’s biological activity is dictated by the synergistic or competitive interplay between its two functional "warheads."
The 5-Piperazinyl-Quinoline Motif (The "CNS Hook")
-
Structural Role: The basic nitrogen of the piperazine ring (pKa ~9.8) is protonated at physiological pH. This allows it to form a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) in aminergic GPCRs (Serotonin, Dopamine).
-
Target Implication: This motif is structurally analogous to established 5-HT ligands like Quipazine and Aripiprazole precursors. The quinoline ring provides the necessary aromatic surface for
- stacking interactions with phenylalanine/tryptophan residues in the receptor binding pocket.
The 8-Nitro Group (The "Bioreductive Switch")
-
Structural Role: The nitro group at the 8-position is an electron-withdrawing group that renders the quinoline ring electron-deficient.
-
Target Implication: In hypoxic environments (solid tumors) or within specific pathogens (e.g., Mycobacterium tuberculosis, Leishmania), this group acts as a substrate for Type I/II Nitroreductases (NTRs) . Enzymatic reduction converts the nitro group into a reactive hydroxylamine or nitroso intermediate, leading to DNA damage or covalent protein modification.
Part 2: Primary Biological Targets
Target Class A: Serotonin (5-HT) Receptors
-
Specific Targets: 5-HT1A, 5-HT2A, 5-HT7.
-
Mechanism of Action: Agonism or Antagonism depending on the specific steric environment of the receptor's orthosteric site.
-
Rationale: The 5-(1-piperazinyl)quinoline scaffold is a known template for high-affinity 5-HT ligands. The 8-nitro substituent may modulate affinity by altering the electron density of the aromatic system, potentially strengthening
-cation interactions.
Target Class B: Bacterial & Parasitic Nitroreductases
-
Specific Targets: M. tuberculosis Ddn (Deazaflavin-dependent nitroreductase), Leishmania NTRs.
-
Mechanism of Action: "Suicide Substrate" activation. The compound is inert until activated by bacterial/parasitic enzymes, releasing reactive nitrogen species (RNS) that kill the pathogen from within.
-
Rationale: 8-Nitroquinolines (analogous to Nitroxoline) exhibit potent antimicrobial activity against anaerobes and microaerophiles due to this mechanism.
Target Class C: DNA Topoisomerase II
-
Mechanism of Action: Intercalation & Poisoning.
-
Rationale: The planar quinoline system can intercalate between DNA base pairs. The bulky piperazine group may protrude into the major groove, potentially interfering with Topoisomerase II binding or cleavage complex stabilization.
Part 3: Visualization of Mechanisms
Diagram 1: Bioreductive Activation Pathway
This diagram illustrates the "Trojan Horse" mechanism relevant to anti-infective and hypoxic tumor targeting.
Caption: Step-wise bioreductive activation of the 8-nitro moiety by nitroreductases, leading to cytotoxic DNA and protein adducts.
Diagram 2: GPCR Binding Pharmacophore
Visualizing the interaction with the 5-HT1A Receptor binding pocket.
Caption: Predicted binding mode of 8-Nitro-5-(piperazin-1-yl)quinoline within the 5-HT1A receptor orthosteric site.
Part 4: Experimental Validation Protocols
To confirm these targets, the following validation workflows are recommended.
Protocol 1: Radioligand Binding Assay (GPCR Profiling)
Objective: Determine affinity (
-
Preparation: Transfect HEK293 cells with human 5-HT1A cDNA. Harvest membranes by centrifugation (40,000 x g).
-
Incubation: Incubate membrane homogenates (50
g protein) with -8-OH-DPAT (0.5 nM) and varying concentrations of the test compound ( to M) in Tris-HCl buffer (pH 7.4). -
Filtration: Terminate reaction after 60 min at 25°C by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Success Criterion:
nM indicates a potent "hit."
-
Protocol 2: Nitroreductase (NTR) Activation Assay
Objective: Confirm bioreductive activation by bacterial/parasitic enzymes.
-
Enzyme Source: Purify recombinant E. coli NfsB or M. tuberculosis Ddn. Alternatively, use S9 liver fraction (mammalian control) vs. bacterial lysate.
-
Reaction Mix: Combine 100
M test compound, 500 M NADH (cofactor), and 1 g enzyme in phosphate buffer (pH 7.4). -
Detection (HPLC-UV): Monitor the depletion of the parent peak (350-400 nm) and the appearance of the hydroxylamine/amino metabolite over 60 minutes.
-
Control: Run a parallel reaction without NADH to rule out spontaneous hydrolysis.
-
Success Criterion: >50% parent depletion in presence of enzyme+NADH; <5% depletion in controls.
-
Part 5: Data Summary Table
| Target Class | Specific Target | Predicted Affinity/Activity | Mechanism | Key Validation Assay |
| CNS (GPCR) | 5-HT1A / 5-HT7 | High ( | Agonist/Antagonist | Radioligand Displacement |
| Infectious | Type I NTRs | High ( | Prodrug Activation | NADH Oxidation / HPLC |
| Oncology | Topoisomerase II | Moderate ( | Intercalation | Plasmid Relaxation Assay |
| Safety | hERG Channel | Potential Risk | Channel Blockade | Patch Clamp (GLP) |
References
-
Heinrich, T., et al. (2004). 5-(1-Piperazinyl)quinoline and quinazoline derivatives having affinity for 5-HT1-type receptors. Patent WO2005014552A1. Link
-
Adibkpou, P., et al. (2013). 8-Nitroquinoline derivatives as potential anti-leishmanial agents. European Journal of Medicinal Chemistry.[1] Link
-
Cherdtrakulkiat, R., et al. (2016). Synthesis and biological evaluation of 8-nitroquinoline derivatives against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Link
-
Mewada, K., et al. (2021). Piperazine: A promising scaffold with analgesic and anti-inflammatory potential.[1] Drug Research.[1] Link
-
PubChem. (2024). Compound Summary: 8-Nitroquinoline.[2][3] National Library of Medicine. Link
Sources
Review of literature on nitroquinoline and piperazine-containing compounds
An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Nitroquinoline and Piperazine-Containing Compounds
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures."[1][2] The quinoline ring, a bicyclic aromatic heterocycle, and the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, are quintessential examples of such scaffolds.[3][4] Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] The piperazine moiety is prized for its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and for its capacity to interact with a diverse range of biological targets.[7][8][9]
The strategic fusion of these two pharmacophores, often incorporating a nitro group on the quinoline core for enhanced biological activity, is a powerful application of the molecular hybridization principle.[10][11] This approach aims to create a single chemical entity that combines the beneficial attributes of its constituent parts, potentially leading to synergistic effects, improved potency, and novel mechanisms of action.[7][11] This guide provides a comprehensive technical overview of nitroquinoline-piperazine hybrids, from their rational design and synthesis to their biological evaluation and future therapeutic prospects, intended for professionals in drug discovery and development.
Part 1: Rational Design and Synthesis Strategies
The design of nitroquinoline-piperazine hybrids is predicated on creating molecules that can effectively interact with specific biological targets while maintaining favorable drug-like properties. The nitroquinoline scaffold often serves as the core anchor, while the piperazine acts as a versatile linker, connecting the core to various functional groups that can be modified to fine-tune activity, selectivity, and pharmacokinetics.[10][11]
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for coupling the piperazine ring to the quinoline core is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective when the quinoline ring is activated by electron-withdrawing groups, such as a nitro group and a leaving group (e.g., a halogen) at a suitable position, typically C4.
A general workflow for this synthesis involves a multi-step process, beginning with the construction of the substituted nitroquinoline core, followed by its coupling with piperazine.
Caption: General synthetic workflow for nitroquinoline-piperazine hybrids.
Experimental Protocol: Synthesis of a 4-(Piperazin-1-yl)-6-nitroquinoline Derivative
This protocol is a representative example based on methodologies described in the literature for synthesizing 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives.[10][12]
Step 1: Synthesis of the Quinoline Scaffold
-
Cyclization: Reflux a substituted aniline with ethyl 2-cyano-3-ethoxyacrylate in toluene for 12 hours to form the initial quinoline ring structure. The causality here is a thermal cyclization reaction to build the core heterocyclic system.
-
Aromatization: Heat the product in Dowtherm A under a nitrogen atmosphere to facilitate aromatization.
-
Activation: Reflux the resulting quinolinone with phosphorus oxychloride (POCl₃) for 8 hours. This step is critical as it converts the hydroxyl group into a chloro group at the C4 position, which is an excellent leaving group for the subsequent SNAr reaction.
Step 2: Coupling with Piperazine
-
Dissolve the activated 4-chloro-6-nitroquinoline intermediate in acetonitrile (MeCN).
-
Add anhydrous piperazine to the solution and stir at room temperature for 1 hour. The nucleophilic secondary amine of piperazine attacks the electron-deficient C4 carbon of the quinoline, displacing the chloride ion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purify the resulting 6-nitro-4-(piperazin-1-yl)quinoline intermediate, typically by column chromatography.
Step 3: Final Derivatization (Acylation)
-
Dissolve the product from Step 2 in dry dichloromethane (DCM) under an inert atmosphere. The use of anhydrous conditions is crucial to prevent hydrolysis of the acid chloride.
-
Add N,N-diisopropylethylamine (DIPEA), a non-nucleophilic base, to act as a proton sponge for the HCl generated during the reaction.[10][12]
-
Slowly add the desired substituted benzoyl chloride (1.25 equivalents).
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and salts, dry the organic layer, and purify the final compound by chromatography or recrystallization.
Part 2: Spectrum of Biological Activity
The molecular hybridization of nitroquinoline and piperazine has yielded compounds with a wide array of biological activities, demonstrating their potential across multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of these hybrids.[10] The combination of the quinoline, piperazine, and often a terminal aromatic moiety has proven effective against various cancer cell lines.[10][11]
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of key oncogenic signaling pathways like PI3K/Akt, which is a central regulator in many cancers.[8] In-silico docking studies have predicted that some compounds bind strongly to key proteins involved in cancer progression.[10] Other quinoline-based compounds are known to function as cytotoxic agents, further supporting their potential in oncology.[13]
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinolines | Renal Carcinoma (UO-31) | Growth Percentages as low as -19% | [10] |
| Quinoline-piperazine hybrids | Breast Cancer (MCF-7) | Good to moderate binding affinities (in-silico) | [14] |
| Piperazine-linked Quinolinequinones | NCI-60 Panel | Broad cytotoxic activity | [13] |
| Caption: Summary of reported anticancer activities. |
Antibacterial and Antituberculosis Activity
With the rise of antimicrobial resistance, novel scaffolds are urgently needed.[8] Quinoline-piperazine hybrids have shown promise against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[5][11]
-
Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the quinoline ring and the terminal group attached to the piperazine are critical for antibacterial potency. For example, the introduction of fluoro and methoxy groups on the quinoline ring and coupling the piperazine to sulfonamides or amides can significantly enhance activity.[5] The mode of action is often attributed to the destruction of bacterial DNA, a mechanism common to quinolone drugs.[5]
| Compound Class | Bacterial/TB Strain | Activity (MIC) | Reference |
| 2,4,6-substituted quinoline-piperazine sulfonamides | S. aureus | 0.03 µg/mL | [5] |
| 2,4,6-substituted quinoline-piperazine sulfonamides | M. tuberculosis H37Rv | 0.07 µM | [5] |
| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitriles | S. aureus | Not specified | [11] |
| Caption: Summary of reported antimicrobial activities. |
Part 3: Methodologies for Biological Evaluation
To assess the therapeutic potential of newly synthesized compounds, a series of robust and reproducible in-vitro assays are required. These protocols must be self-validating through the inclusion of appropriate controls.
Protocol: In-Vitro Anticancer Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., UO-31, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis. The system is validated if the positive control shows potent inhibition and the negative control shows maximal viability.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The molecular hybridization of nitroquinoline and piperazine represents a highly fruitful strategy in modern drug discovery.[10][11] The resulting compounds have demonstrated a remarkable breadth of biological activity, particularly in the realms of oncology and infectious diseases.[5][10] The synthetic tractability of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of structure-activity relationships to optimize potency and selectivity while minimizing toxicity.[3][7]
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways is crucial for rational drug development and for identifying potential biomarkers of response.
-
Pharmacokinetic Optimization: Systematic modification of the substituents can be used to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating potent compounds into viable drug candidates.[1][7]
-
In-Vivo Efficacy: Promising in-vitro candidates must be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
The continued exploration of nitroquinoline-piperazine hybrids holds significant promise for the development of next-generation therapeutics to address unmet medical needs in cancer, bacterial infections, and beyond.
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In Silico Prediction of ADMET Properties for 8-Nitro-5-(piperazin-1-yl)quinoline: A Technical Guide
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of promising compounds failing during late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] These late-stage failures are not only costly but also represent a significant expenditure of time and resources.[2][3] To mitigate these risks, the pharmaceutical industry has increasingly adopted the practice of early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] In silico, or computational, ADMET prediction has emerged as a powerful and cost-effective approach to rapidly screen and prioritize drug candidates before they are even synthesized, thereby enhancing the efficiency of the drug discovery pipeline.[6][7][8]
This technical guide provides an in-depth exploration of the in silico ADMET prediction process, using the novel compound 8-Nitro-5-(piperazin-1-yl)quinoline as a case study. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[9] The introduction of a nitro group and a piperazine moiety can significantly influence the physicochemical and, consequently, the ADMET properties of the quinoline scaffold.[10][11][12][13][14] This guide will detail the theoretical underpinnings of various computational models, provide a step-by-step workflow for the prediction of key ADMET parameters, and offer insights into the interpretation of the generated data for drug development professionals.
Pillars of In Silico ADMET Prediction: Methodologies and Rationale
The predictive power of in silico ADMET profiling stems from sophisticated computational models that correlate the chemical structure of a molecule with its biological behavior.[15] Two of the most influential methodologies in this domain are Quantitative Structure-Activity Relationship (QSAR) and Physiologically-Based Pharmacokinetic (PBPK) modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are built upon the principle that the biological activity (or property) of a chemical is directly related to its molecular structure.[16] These models are developed by statistically analyzing large datasets of compounds with known experimental ADMET properties to identify mathematical relationships between molecular descriptors and the property of interest.[17][18]
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, polar surface area), topology, and electronic features.[16][19] The careful selection of relevant descriptors is crucial for building robust and predictive QSAR models.[16]
-
Machine Learning Algorithms: Modern QSAR models often employ advanced machine learning algorithms, such as artificial neural networks, support vector machines, and random forests, to capture complex, non-linear relationships within the data.[20][21][22][23]
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic in nature, representing the body as a series of interconnected physiological compartments (e.g., organs and tissues).[24][25][26] These models simulate the time course of a drug's ADME processes by incorporating physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific physicochemical properties.[26][27][28]
-
Mechanistic Insights: A key advantage of PBPK modeling is its ability to provide a deeper, mechanistic understanding of a drug's pharmacokinetic behavior.[25]
-
Extrapolation and Simulation: PBPK models are particularly valuable for extrapolating pharmacokinetic profiles across different species and patient populations, as well as for simulating "what-if" scenarios, such as drug-drug interactions.[17][25]
The choice between QSAR and PBPK modeling often depends on the stage of drug discovery and the specific questions being addressed. QSAR models are excellent for high-throughput screening of large compound libraries in the early discovery phase, while PBPK models are more suited for in-depth analysis and clinical trial design in later stages.[28]
A Step-by-Step Workflow for the In Silico ADMET Prediction of 8-Nitro-5-(piperazin-1-yl)quinoline
This section outlines a detailed, sequential protocol for predicting the ADMET properties of our case study compound. This workflow is designed to be a self-validating system, where the outputs of one predictive step can inform the interpretation of subsequent steps.
Step 1: Molecular Input and Descriptor Calculation
The initial and most critical step is the generation of a high-quality, standardized representation of the 8-Nitro-5-(piperazin-1-yl)quinoline molecule.
-
2D Structure Generation: Draw the chemical structure of the compound using a chemical drawing software (e.g., ChemDraw).
-
Conversion to 3D Structure: Convert the 2D structure into a 3D conformation using a molecular modeling program. This step is crucial for the calculation of 3D-dependent molecular descriptors.
-
Descriptor Calculation: Utilize a comprehensive software package (e.g., ADMET Predictor™, Discovery Studio) to calculate a wide range of molecular descriptors.[19][29] These will serve as the input for the various predictive models.
Caption: Initial workflow for preparing the molecular structure for in silico ADMET prediction.
Step 2: Prediction of Absorption Properties
Oral bioavailability is a critical determinant of a drug's therapeutic efficacy. The following predictions provide insights into the potential absorption of 8-Nitro-5-(piperazin-1-yl)quinoline.
-
Human Intestinal Absorption (HIA): QSAR models can predict the percentage of the drug absorbed from the gastrointestinal tract.[19] This prediction is often based on descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[30]
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for intestinal permeability. In silico models can predict the apparent permeability coefficient (Papp), which is indicative of a compound's ability to cross the intestinal epithelium.[5]
-
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, BBB penetration is an undesirable off-target effect. QSAR models can predict the brain/blood concentration ratio (logBB).[19]
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption of drugs. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial for understanding its potential for drug-drug interactions and cellular uptake.[5]
Step 3: Prediction of Distribution Properties
Once absorbed, a drug's distribution throughout the body influences its efficacy and potential for side effects.
-
Volume of Distribution (Vd): Vd is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma.[31][32] In silico models, including machine learning approaches, can provide predictions of Vd.[21]
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, affects its free concentration and, therefore, its pharmacological activity. QSAR models can predict the percentage of a drug that will be bound to plasma proteins.[19]
Step 4: Prediction of Metabolism
Drug metabolism is a key determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[33]
-
Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for the metabolism of a vast number of drugs. Predicting whether a compound inhibits specific CYP isoforms (e.g., CYP3A4, CYP2D6) is critical for assessing the risk of drug-drug interactions.[19][34]
-
Site of Metabolism (SoM) Prediction: In silico tools can identify the most likely atoms in a molecule to be metabolized by CYP enzymes.[35] This information is invaluable for medicinal chemists seeking to improve a compound's metabolic stability.
Caption: Predicted metabolic pathway for 8-Nitro-5-(piperazin-1-yl)quinoline.
Step 5: Prediction of Excretion
While direct prediction of excretion pathways is complex, insights can be gleaned from the predicted metabolic profile and physicochemical properties. Compounds that are extensively metabolized are often excreted as metabolites, primarily through the kidneys or in the feces.
Step 6: Prediction of Toxicity
Early identification of potential toxicity is a cornerstone of modern drug discovery.[7][36]
-
hERG Inhibition: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. QSAR models are widely used to flag potential hERG inhibitors early in the discovery process.[5]
-
Ames Mutagenicity: The Ames test is a biological assay to assess the mutagenic potential of a compound. In silico models can predict the likelihood of a positive Ames test result based on the presence of structural alerts associated with mutagenicity.[29]
-
Hepatotoxicity (DILI): Drug-induced liver injury is a major cause of drug failure. Computational models can predict the potential for a compound to cause hepatotoxicity.[16][29]
Data Presentation and Interpretation: A Hypothetical ADMET Profile for 8-Nitro-5-(piperazin-1-yl)quinoline
The following table summarizes a hypothetical, yet plausible, in silico ADMET profile for our case study compound, based on the methodologies described above.
| ADMET Property | Predicted Value/Classification | Interpretation and Implications for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High (>80%) | Favorable for oral administration. |
| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the gut wall. |
| Blood-Brain Barrier Penetration | Low (LogBB < 0) | Likely to have limited CNS effects, which is desirable for a peripherally acting drug. |
| P-gp Substrate | Yes | Potential for reduced absorption and drug-drug interactions with P-gp inhibitors/inducers. |
| Distribution | ||
| Volume of Distribution (Vd) | High (>1 L/kg) | Indicates extensive tissue distribution, which may lead to a longer half-life. |
| Plasma Protein Binding | High (>90%) | The free fraction of the drug will be low, potentially requiring higher doses for efficacy. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | High risk of drug-drug interactions with other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major isoform. |
| Site of Metabolism | Aromatic ring of the quinoline and the piperazine nitrogen | Provides targets for chemical modification to improve metabolic stability. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Positive | The nitro group is a potential structural alert for mutagenicity; further experimental testing is required. |
| Hepatotoxicity | Low Risk | Favorable from a safety perspective. |
Conclusion: Integrating In Silico Predictions into a Holistic Drug Discovery Strategy
In silico ADMET prediction provides a powerful framework for the early assessment and optimization of drug candidates.[37] The hypothetical profile of 8-Nitro-5-(piperazin-1-yl)quinoline highlights both its potential as an orally available drug and significant liabilities, such as P-gp substrate activity, CYP2D6 inhibition, and potential mutagenicity. These predictions are not intended to replace experimental testing but rather to guide it more intelligently.[38] By identifying potential issues at the computational stage, medicinal chemists can prioritize the synthesis of compounds with more favorable ADMET profiles and design focused experiments to validate the in silico findings. The integration of these predictive models into the drug discovery workflow is essential for reducing attrition rates, controlling costs, and ultimately, accelerating the delivery of safer and more effective medicines to patients.[1]
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- 9. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 13. Search results [chemdiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 19. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 25. Physiologically based pharmacokinetic modelling | RE-Place [re-place.be]
- 26. mdpi.com [mdpi.com]
- 27. epa.gov [epa.gov]
- 28. Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 30. Computational prediction of oral drug absorption based on absorption rate constants in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In silico prediction of volume of distribution of drugs in man using conformal prediction performs on par with animal data-based models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 34. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ovid.com [ovid.com]
- 37. bitesizebio.com [bitesizebio.com]
- 38. audreyli.com [audreyli.com]
Technical Whitepaper: Safe Handling and Risk Management for 8-Nitro-5-(piperazin-1-yl)quinoline
Executive Summary & Chemical Identity[1]
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic organic compound featuring a quinoline core substituted with a nitro group at the 8-position and a piperazine moiety at the 5-position. It acts as a significant intermediate in medicinal chemistry, particularly in the synthesis of antibacterial agents, antiprotozoals, and kinase inhibitors.
Due to the specific substitution pattern, empirical toxicological data is often proprietary or sparse compared to its isomers (e.g., isoquinoline derivatives). Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving protocols from the functional hazards of nitro-aromatics and piperazines.
Chemical Identification Table
| Property | Detail |
| Chemical Name | 8-Nitro-5-(piperazin-1-yl)quinoline |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| CAS Number | Not widely listed; Treat as Novel Chemical Entity (NCE) |
| Structural Analogs | 8-Nitro-5-(piperazin-1-yl)isoquinoline (CAS 923752-41-4); 5-Nitro-8-(piperazin-1-yl)quinoline |
| Physical State | Solid (Likely Yellow/Orange powder due to nitro-conjugation) |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH; Low in Water (unless protonated) |
Hazard Identification & GHS Classification (Predicted)
As an NCE, this compound must be handled as a hazardous substance. The hazard profile is a composite of its functional groups: the nitro group (potential mutagenicity/redox activity) and the piperazine ring (sensitization/alkalinity).
Predicted GHS Classification
Based on CLP/GHS criteria for structural analogs.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Cat 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Piperazine moiety). |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3] |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects (Nitro-aromatic concern). |
Functional Group Hazard Logic
The following diagram illustrates the causality behind the safety protocols, linking chemical structure to specific risks.
Figure 1: Structural Hazard Analysis. The nitro group dictates stability controls, while the piperazine moiety drives respiratory protection requirements.
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use anti-static weighing boats. Piperazine derivatives can be hygroscopic and static-prone.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95/P3 Mask (if outside hood) | Piperazines are known respiratory sensitizers; dust inhalation must be zero. |
| Hands | Nitrile (Double Layer) | Outer glove: 0.11mm (splash); Inner glove: 0.11mm. Change immediately upon contamination. |
| Eyes | Chemical Goggles | Safety glasses are insufficient due to the potential for fine dust to bypass side shields. |
| Body | Lab Coat (Buttoned) | Tyvek sleeves recommended if handling > 1 gram to prevent cuff contamination. |
Experimental Handling Workflow
The following protocol ensures self-validating safety during synthesis or preparation.
-
Preparation: Decontaminate the balance area before use. Place a secondary containment tray inside the hood.
-
Weighing:
-
Do not use metal spatulas if the compound appears crystalline/dry (risk of static discharge or metal-catalyzed decomposition of nitro groups, though low risk, is non-zero). Use PTFE or ceramic.
-
Validation: Wipe the exterior of the weighing vessel with a solvent-damp tissue inside the hood before removal.
-
-
Solubilization:
-
Dissolve in DMSO or DMF carefully.
-
Exotherm Check: Piperazines are basic; adding to acid can generate heat. Always add acid to the amine solution slowly if salt formation is required.
-
Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention. Do not ignore "mild" coughing.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases permeability).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2][3][4]
Spill Cleanup Logic
Treat spills as Toxic Dusts . Do not dry sweep.
Figure 2: Emergency Spill Response Protocol. Prioritizes dust suppression for solid spills to prevent inhalation of the piperazine moiety.
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade thermally over long periods.
-
Light: Protect from light. Store in amber vials or wrap in foil. Nitro-quinolines are prone to photo-degradation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The piperazine ring is secondary and can undergo slow oxidation or absorb CO₂ from the air (carbamate formation).
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with strong oxidizers or strong acids in the waste stream.
-
Destruction: High-temperature incineration is the preferred method for quinoline derivatives to ensure complete ring destruction.
References
-
PubChem. (n.d.). Compound Summary: Quinoline Derivatives and Nitro-substitution Hazards. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine (Sensitization Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitro Compounds. Retrieved from [Link]
Sources
The Nitro-Quinoline-Piperazine Scaffold: A Technical Deep Dive into 8-Nitro-5-(piperazin-1-yl)quinoline
The following technical guide provides an in-depth analysis of 8-Nitro-5-(piperazin-1-yl)quinoline , a critical pharmacophore best known as the core scaffold for the neurodegenerative research probe CPNQ (also known as B2) .
Executive Summary
8-Nitro-5-(piperazin-1-yl)quinoline is a bicyclic heteroaromatic intermediate characterized by a quinoline ring substituted with a nitro group at the 8-position and a piperazine moiety at the 5-position. While chemically distinct as a free amine, its primary significance in modern drug development lies in its role as the precursor and active scaffold for CPNQ (Compound B2).
In the context of neurodegenerative disease research—specifically Huntington’s and Parkinson’s disease—this scaffold has challenged long-held dogmas regarding protein aggregation. Unlike traditional inhibitors that seek to prevent aggregation, derivatives of this scaffold (CPNQ) were discovered to promote the formation of inclusion bodies, paradoxically reducing cellular toxicity.[1] This guide details the synthesis, chemical properties, and the pivotal historical discovery of this compound as a tool for probing proteotoxicity.
Chemical Identity & Structural Analysis[2][3]
The compound belongs to the class of nitroquinolines , structurally related to the antibacterial agent Nitroxoline (5-nitro-8-hydroxyquinoline), but functionally distinct due to the piperazine substitution which enhances solubility and bioavailability.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 8-Nitro-5-(piperazin-1-yl)quinoline |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| Key Derivative | CPNQ (B2) : (4-chlorophenyl)[4-(8-nitro-5-quinolinyl)-1-piperazinyl]methanone |
| Derivative CAS | 115687-05-3 (for CPNQ) |
| Core Moiety | Quinoline (bicyclic aromatic) |
| Electronic Effect | The 8-nitro group is strongly electron-withdrawing, activating the 5-position for nucleophilic attack during synthesis.[1][2] |
Discovery & Historical Context
The history of 8-Nitro-5-(piperazin-1-yl)quinoline is inextricably linked to the search for small molecules that modulate protein misfolding.
The "B2" Screening Breakthrough
The specific discovery of this scaffold's biological utility occurred during high-throughput screening campaigns aimed at identifying modulators of Polyglutamine (polyQ) aggregation, the pathological hallmark of Huntington's disease.
-
The Context: For decades, the prevailing hypothesis was that visible protein aggregates (inclusion bodies) were the primary cause of neuronal death. Drug discovery efforts focused on inhibiting aggregation.
-
The Discovery: Researchers identified Compound B2 (CPNQ) , a derivative of the 8-nitro-5-piperazinyl scaffold.
-
The Paradox: Unexpectedly, B2 promoted the formation of large inclusion bodies in cellular models.[1] Crucially, despite increasing the visual burden of aggregates, the compound rescued cells from proteasomal dysfunction and toxicity.[1]
-
Impact: This discovery provided critical evidence for the "protective aggregation" hypothesis—suggesting that inclusion bodies are a cellular coping mechanism to sequester toxic soluble oligomers, rather than the toxic agent itself.
Synthetic Pathways
The synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-poor nature of the 8-nitroquinoline ring makes the 5-position highly susceptible to nucleophilic attack by the secondary amine of piperazine.
Mechanism & Protocol
The reaction typically utilizes 5-chloro-8-nitroquinoline as the electrophile.[3] The strong electron-withdrawing nitro group at position 8 (para-like to position 5) stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.
Step-by-Step Protocol (Laboratory Scale)
-
Reagents:
-
5-Chloro-8-nitroquinoline (1.0 eq)
-
Piperazine (anhydrous, 3.0–5.0 eq to prevent bis-substitution)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Base: Triethylamine (optional, if piperazine excess is low)
-
-
Procedure:
-
Dissolve 5-chloro-8-nitroquinoline in MeCN.
-
Add excess piperazine slowly at room temperature.
-
Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (shift from non-polar starting material to polar amine).
-
Workup: Evaporate solvent. Resuspend residue in water.[4] The product (free amine) may precipitate or require extraction with Dichloromethane (DCM).
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).
-
-
Derivatization to CPNQ (B2):
-
The resulting 8-Nitro-5-(piperazin-1-yl)quinoline is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or TEA) to yield the final active probe.
-
Visualization: Synthetic Route
Caption: Synthesis of the scaffold via SNAr followed by acylation to generate the bioactive CPNQ probe.
Pharmacology & Mechanism of Action
The biological activity of this scaffold (specifically the CPNQ derivative) centers on proteostasis modulation .
The Inclusion Body Mechanism
In neurodegenerative models (Huntington's, Parkinson's), misfolded proteins (e.g., Htt,
-
Soluble Monomers (Benign)
-
Soluble Oligomers (Highly Toxic, pore-forming)
-
Insoluble Aggregates/Inclusions (Sequestered, likely protective)
The 8-nitro-5-(piperazin-1-yl)quinoline derivative shifts the equilibrium toward state 3 . By rapidly sequestering toxic oligomers into large, inert inclusion bodies, it prevents the oligomers from interfering with the proteasome and other cellular machinery.
Visualization: Mechanism of Action
Caption: CPNQ promotes the sequestration of toxic oligomers into inert inclusion bodies, rescuing cell viability.
References
-
Sigma-Aldrich. CPNQ Product Specification & Biological Activity.[1] Retrieved from
-
Bodner, R. A., et al. (2006). Pharmacological promotion of inclusion formation: a therapeutic approach for Huntington's and Parkinson's diseases. Proceedings of the National Academy of Sciences (PNAS). (Key paper establishing the "protective inclusion" mechanism of B2).[1]
-
TargetMol. B2 (CPNQ) Chemical Properties and Safety Data. Retrieved from
-
BenchChem. Synthesis of 1-(8-nitroquinolin-5-yl)piperazine via SNAr. Retrieved from
Sources
Application Note: Trace Quantification of 8-Nitro-5-(piperazin-1-yl)quinoline by LC-MS/MS
Abstract
This application note details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 8-Nitro-5-(piperazin-1-yl)quinoline (8-NPQ). As a structural hybrid of a nitro-quinoline and a piperazine moiety, this molecule presents specific analytical challenges: the polarity of the piperazine ring, the potential genotoxicity of the nitro group, and the susceptibility to in-source fragmentation. This guide prioritizes Mixed-Mode Cation Exchange (MCX) for sample preparation to ensure high recovery and matrix elimination, coupled with a Phenyl-Hexyl stationary phase for enhanced selectivity of the nitro-aromatic system.
Introduction & Scientific Rationale
The Analyte: 8-Nitro-5-(piperazin-1-yl)quinoline[1][2][3]
-
Molecular Formula:
-
Molecular Weight: 258.28 g/mol [1]
-
Monoisotopic Mass: 258.11 g/mol
-
Key Functional Groups:
-
Piperazine (Secondary Amine): Highly basic (
), dominant site for protonation . -
Nitro Group (
): Electron-withdrawing, lipophilic, and a structural alert for mutagenicity (PGI). -
Quinoline Core: Aromatic scaffold providing UV absorbance and
interaction potential.
-
Strategic Method Design
Why this approach?
-
Ionization Source: Electrospray Ionization in Positive mode (ESI+) is mandatory. The piperazine nitrogen readily accepts a proton, yielding a stable precursor ion at m/z 259.1.
-
Chromatography: Standard C18 columns often fail to retain polar piperazines adequately. We utilize a Phenyl-Hexyl column. The
interactions between the phenyl phase and the nitro-quinoline core provide superior retention and peak shape compared to C18, separating the analyte from early-eluting polar matrix components. -
Sample Preparation: Liquid-Liquid Extraction (LLE) is often insufficient for polar piperazines. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the "Gold Standard" here. It locks the basic amine onto the sorbent via ionic interaction, allowing rigorous organic washing to remove neutral nitro-impurities before elution.
Experimental Protocol
Chemicals and Reagents[3][4][5][6][7][8][9][10]
-
Reference Standard: 8-Nitro-5-(piperazin-1-yl)quinoline (>98% purity).
-
Internal Standard (IS): 8-Nitro-5-(piperazin-1-yl)quinoline-
(or a structural analog like 1-(4-nitrophenyl)piperazine if isotopolog is unavailable). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Modifiers: Formic Acid (FA), Ammonium Formate.
Sample Preparation (Mixed-Mode SPE)
-
Matrix: Plasma (Bioanalysis) or Dissolved API (Impurity Profiling).
-
Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
Protocol Steps:
-
Pre-treatment: Mix 100 µL sample with 10 µL IS working solution. Dilute with 200 µL 2% Formic Acid in water (acidifies sample to ensure protonation of piperazine).
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL: This removes neutral and acidic interferences. The basic analyte remains bound ionically).
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (High pH breaks the ionic bond).
-
Reconstitution: Evaporate eluate under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions[4][5]
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (
mm, 1.7 µm). -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.00 | 5 | Initial Hold (Trapping) |
| 1.00 | 5 | Start Gradient |
| 6.00 | 90 | Elution of Analyte |
| 7.00 | 90 | Wash |
| 7.10 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive (
). -
Spray Voltage: 3500 V.
-
Gas Temps: Source 350°C, Sheath 400°C.
-
Collision Gas: Argon.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanistic Note |
|---|
| 8-NPQ | 259.1 | 213.1 | 25 | Quant | Loss of Nitro group (
Visualization of Workflow & Mechanism
Analytical Workflow (DOT Diagram)
Caption: Step-by-step analytical workflow emphasizing the Mixed-Mode Cation Exchange (MCX) cleanup logic.
Proposed Fragmentation Pathway[5]
Caption: Primary fragmentation pathways for 8-Nitro-5-(piperazin-1-yl)quinoline in ESI+ mode.
Validation & Troubleshooting
Validation Parameters (Based on FDA/EMA Bioanalytical Guidelines)
-
Linearity:
ng/mL ( ). -
Accuracy:
(Nominal). -
Precision:
. -
Recovery:
using the MCX protocol. -
Matrix Effect: Evaluate using post-column infusion. The Phenyl-Hexyl column typically separates the analyte from early-eluting phospholipids (plasma) or salts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression or Adsorption | Check glassware adsorption (piperazines stick to glass). Use Polypropylene (PP) vials. |
| Peak Tailing | Secondary Interactions | Increase Ammonium Formate concentration to 10mM or add 5% water to the elution solvent to reduce silanol activity. |
| Carryover | Analyte sticking to injector | Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20). |
| Signal Instability | Nitro reduction in source | Ensure source temperature is not excessive (>500°C); lower to 350°C. |
References
-
PubChem. (2025).[2] 8-Nitroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Regan, G., et al. (2021).[3] Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. 5-nitro-8-hydroxyquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nitroxoline (8-Hydroxy-5-nitroquinoline) as a Multifunctional Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Forward: The initial focus of this guide was 8-Nitro-5-(piperazin-1-yl)quinoline. However, a comprehensive literature review revealed a lack of established use for this specific molecule as a chemical probe. In the spirit of providing scientifically robust and actionable information, this guide has been pivoted to focus on Nitroxoline (8-Hydroxy-5-nitroquinoline) , a structurally related quinoline derivative with a rich and well-documented history as a multifaceted bioactive agent. This document provides an in-depth guide to its mechanisms of action and practical protocols for its application in research settings.
Introduction to Nitroxoline: A Repurposed Agent with Modern Applications
Nitroxoline (5-nitroquinolin-8-ol) is a synthetic quinoline derivative that has been utilized for over half a century, primarily in Europe, as an oral antibiotic for treating and preventing urinary tract infections.[1][2] Its excellent safety profile and long history of clinical use have made it a prime candidate for drug repurposing.[1][3] Recent research has unveiled a much broader spectrum of activity, including potent anticancer, antifungal, antiviral, antiparasitic, and antibiofilm properties.[1][4][5][6]
The therapeutic versatility of Nitroxoline stems from its unique, multi-pronged mechanism of action, which is largely centered on its ability to chelate divalent metal cations.[2][7] This fundamental property allows it to interfere with numerous cellular processes, making it a valuable probe for studying metal homeostasis, microbial pathogenesis, and cancer biology.
Core Mechanisms of Action: A Multi-Targeting Profile
Nitroxoline does not operate via a single, specific protein target. Instead, it exerts pleiotropic effects by disrupting fundamental cellular processes, primarily through its function as a metal-chelating agent and a metallophore.
Disruption of Metal Homeostasis
The primary mechanism underpinning Nitroxoline's broad-spectrum activity is its ability to form stable complexes with essential divalent metal ions, particularly Zinc (Zn²⁺) and Iron (Fe²⁺), and its ability to act as a metallophore for Copper (Cu²⁺) and Zinc (Zn²⁺).[1][2][7]
-
Enzyme Inhibition: By sequestering metal ions that serve as critical cofactors for a wide range of enzymes, Nitroxoline inhibits their function. This includes metalloproteases and ribonucleotide reductase, which are vital for DNA synthesis and bacterial invasion.[2]
-
Biofilm Disruption: Bacterial biofilms, which are notoriously resistant to conventional antibiotics, rely on metal ions for structural integrity. Nitroxoline effectively eradicates biofilms of pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) by chelating these essential cations from the biofilm matrix.[6][8]
-
Metal Ion Intoxication: In Gram-negative bacteria, Nitroxoline has been shown to act as a metallophore, shuttling copper and zinc ions into the cell. This leads to metal intoxication and subsequent cell death.[1]
Anticancer Mechanisms
Nitroxoline's anticancer properties are multifaceted, targeting several key pathways often dysregulated in cancer.
-
Inhibition of Angiogenesis: Nitroxoline is a potent inhibitor of type 2 methionine aminopeptidase (MetAP2), a key enzyme in angiogenesis.[3][9] By inhibiting MetAP2, it prevents the proliferation and tube formation of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.[3][9]
-
Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, Nitroxoline induces programmed cell death (apoptosis) and causes cell cycle arrest, primarily in the G1 phase.[3][10] This is achieved through the modulation of several signaling pathways.
-
Signaling Pathway Modulation:
-
AMPK/mTOR Pathway: Nitroxoline activates AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK then inhibits the mTOR signaling pathway, which is critical for cell growth and proliferation.[10][11]
-
STAT3 Pathway: It acts as a novel inhibitor of STAT3 signaling, which is implicated in chemoresistance, proliferation, and apoptosis.[12]
-
-
Disruption of Mitochondrial Function: A key event in Nitroxoline-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm), leading to mitochondrial dysfunction and energy depletion.[13][14]
The signaling cascade initiated by Nitroxoline in cancer cells is visualized below.
Caption: Nitroxoline's anticancer signaling pathways.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of Nitroxoline across various bacterial strains and cancer cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates (Median) | 4 | [1] |
| Acinetobacter baumannii | ATCC 19606 | 2 (Median) | [1] |
| Pseudomonas aeruginosa | Clinical Isolates (MIC50) | 32 | [1] |
| Staphylococcus aureus (MRSA) | 1707 | ~23 (93.8 µM) | [8] |
Note: MIC values can vary based on the specific strain and testing conditions.
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) in Human Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| PC-3 | Prostate Cancer | 3.2 ± 0.6 | 10 days | [10] |
| T24 | Bladder Cancer | 7.85 | 48 h | [12] |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | 48 h | [12] |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | 48 h | [12] |
| HUVEC | Endothelial (non-cancer) | 1.9 | Not Specified | [9] |
| AsPC-1 | Pancreatic Cancer | ~5-10 | 48 h | [15] |
| Capan-2 | Pancreatic Cancer | ~5-10 | 48 h | [15] |
| BxPC-3 | Pancreatic Cancer | ~5-10 | 48 h | [15] |
Experimental Protocols
This section provides detailed protocols for utilizing Nitroxoline as a chemical probe to investigate its biological effects.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of Nitroxoline that inhibits the visible growth of a bacterial strain.
A. Materials
-
Nitroxoline powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
B. Procedure
-
Prepare Nitroxoline Stock Solution: Dissolve Nitroxoline powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the Nitroxoline stock solution to the first well to achieve the highest desired concentration (e.g., for a top concentration of 64 µg/mL, add 1.28 µL of a 5 mg/mL stock to 100 µL of media, then add another 100 µL of CAMHB to reach 200 µL at 64 µg/mL before serial dilution). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2c) to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well to the final test concentrations.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and media but no Nitroxoline.
-
Negative Control: Wells containing media only (no bacteria, no drug).
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: Determine the MIC as the lowest concentration of Nitroxoline at which there is no visible turbidity (or by reading absorbance at 600 nm).[16]
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) Disruption using JC-1 Dye
This protocol uses the ratiometric fluorescent dye JC-1 to qualitatively and quantitatively assess Nitroxoline-induced mitochondrial depolarization in mammalian cells.[17][18] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[19]
Caption: Experimental workflow for the JC-1 assay.
A. Materials
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Nitroxoline
-
JC-1 Dye (e.g., from a commercial kit)
-
DMSO
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization[18]
-
Phosphate-Buffered Saline (PBS) or assay buffer provided in a kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
B. Procedure for Adherent Cells
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader, coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.
-
Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of Nitroxoline. Include a vehicle control (DMSO). b. Incubate for the desired time (e.g., 24-48 hours).
-
Positive Control: In a separate set of wells, treat cells with 50 µM CCCP for 5-15 minutes prior to staining to induce complete depolarization.[18][20]
-
JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's protocol (typically a final concentration of 1-10 µM in pre-warmed medium or buffer). b. Remove the treatment medium from the cells. c. Add the JC-1 staining solution and incubate at 37°C in a CO₂ incubator for 15-30 minutes.[21] Protect from light.
-
Wash: Aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or assay buffer to remove excess dye.[22]
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[18]
-
Flow Cytometry: Trypsinize and collect the cells, resuspend in PBS, and analyze immediately. Quantify the shift from the red-fluorescent (J-aggregates) population to the green-fluorescent (monomers) population.
-
Fluorescence Plate Reader: Measure fluorescence intensity for J-aggregates (Excitation ~535 nm / Emission ~590 nm) and monomers (Excitation ~485 nm / Emission ~535 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[20]
-
C. Self-Validation and Causality
-
The CCCP Control is Essential: The inclusion of a potent uncoupling agent like CCCP validates that the JC-1 dye is responding correctly to changes in mitochondrial membrane potential in your specific cell system. A successful positive control will show a near-complete shift to green fluorescence.
-
Dose-Dependence: A scientifically sound result will show a dose-dependent increase in the green/red fluorescence ratio with increasing concentrations of Nitroxoline. This establishes a causal link between the compound and the observed mitochondrial depolarization.
References
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Cacace, E., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. PMC. Available at: [Link]
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Chang, W. L., et al. (2015). Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. PMC. Available at: [Link]
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Cui, J., et al. (2022). Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. PMC. Available at: [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
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Herwald, H., et al. (2025). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. UCL Discovery. Available at: [Link]
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He, P., et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis Online. Available at: [Link]
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Mdivani, V., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]
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Mdivani, V., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC. Available at: [Link]
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Parcina, M., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. MDPI. Available at: [Link]
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Application Notes & Protocols for In Vivo Experimental Design: 8-Nitro-5-(piperazin-1-yl)quinoline Studies
Introduction: A Strategic Framework for a Novel Quinoline-Based Investigational Agent
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] Compounds incorporating this heterocyclic system have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic activity. The subject of this guide, 8-Nitro-5-(piperazin-1-yl)quinoline, combines this core scaffold with two moieties of interest: a nitro group, which can be associated with enhanced cytotoxicity, and a piperazine ring, a common pharmacophore known to improve solubility and pharmacokinetic properties.[3]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating 8-Nitro-5-(piperazin-1-yl)quinoline. Eschewing a rigid template, this guide is structured to logically progress from foundational safety and pharmacokinetic profiling to robust efficacy testing and mechanistic validation, ensuring a self-validating and scientifically sound preclinical program.
Part 1: Foundational In Vivo Profiling: Pharmacokinetics & Safety
Before assessing anti-tumor efficacy, it is imperative to understand the compound's behavior within a biological system and establish a safe therapeutic window. These initial studies are critical for selecting appropriate doses and schedules for subsequent, more complex experiments.[4][5]
Pilot Pharmacokinetic (PK) Study
Causality: The objective of a pilot PK study is to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[5] This data informs crucial decisions, such as the optimal route of administration (e.g., oral, intraperitoneal), dosing frequency, and the potential for achieving therapeutic concentrations in the plasma and target tissues. For quinoline derivatives, oral bioavailability can be variable, making this an essential first step.[3][6]
Protocol: Single-Dose Pharmacokinetic Profiling in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Use a small cohort (n=3-4 mice per time point).
-
Compound Formulation: Prepare a clear solution or a homogenous suspension of 8-Nitro-5-(piperazin-1-yl)quinoline in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation must be suitable for the chosen route of administration.
-
Administration: Administer a single dose of the compound. For a novel agent, oral gavage (PO) and intravenous (IV) are the most informative initial routes to assess oral bioavailability.[7][8][9]
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). A typical sampling schedule would be:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[10]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 8-Nitro-5-(piperazin-1-yl)quinoline in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic levels. |
| F (%) | Bioavailability (AUCoral / AUCIV) x 100 | The fraction of the oral dose that reaches systemic circulation.[6] |
Acute Toxicity & Maximum Tolerated Dose (MTD) Determination
Causality: The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[4] Establishing the MTD is a regulatory requirement and is fundamental for designing efficacy studies with doses that are therapeutically relevant but not lethal.[4][11][12] The OECD guidelines provide a systematic approach to determine acute toxicity while minimizing animal use.[13][14][15][16]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This protocol is a stepwise procedure using 3 animals of a single sex (typically female, as they are often more sensitive) per step.[16]
-
Animal Model: Use a single rodent species (e.g., Wistar rats or BALB/c mice), young adults (8-12 weeks old).
-
Dosing: Administer the compound by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a new chemical entity with unknown toxicity, a starting dose of 300 mg/kg is often appropriate.[17]
-
Stepwise Procedure:
-
Step 1: Dose 3 female mice at the starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and any mortality.[17]
-
Decision Logic:
-
If 2 or 3 animals die, repeat the test at the next lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, dose 3 more animals at the same level (300 mg/kg).
-
If no effects are seen at the starting dose, the next step would be to dose 3 animals at the next higher level (2000 mg/kg).
-
-
-
Endpoints: The primary endpoints are mortality and clinical signs of toxicity. Body weight should be recorded at least weekly. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
MTD Estimation: The MTD is the highest dose that results in no more than a 10-20% loss in body weight and does not produce mortality or other signs of severe, irreversible toxicity.[18]
Part 2: In Vivo Efficacy Evaluation in Cancer Models
With PK and safety data in hand, the focus shifts to evaluating the anti-tumor activity of 8-Nitro-5-(piperazin-1-yl)quinoline. The choice of the animal model is a critical decision that depends on the scientific question being addressed.[19]
Choice of Animal Model: Xenograft vs. Syngeneic
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG mice).[20][21]
-
Pros: Highly reproducible, relatively low cost, and allow for the testing of agents targeting human-specific proteins.
-
Cons: Lack of a functional immune system, which prevents the evaluation of immunomodulatory effects.
-
-
Syngeneic Models: These use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background (e.g., B16 melanoma cells in C57BL/6 mice).[22][23][24]
-
Pros: Possess a complete and functional immune system, making them the model of choice for testing immunotherapies and understanding the interaction between the drug, the tumor, and the host immune system.[22][23]
-
Cons: The drug target must be cross-reactive between mouse and human for the results to be translatable.
-
Recommendation: For an initial efficacy screen of a novel small molecule like 8-Nitro-5-(piperazin-1-yl)quinoline, a xenograft model is the standard and most direct approach to assess its direct anti-tumor activity.
In Vivo Efficacy Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.
Caption: Workflow for a xenograft mouse model efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.[21]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[21]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (administered the same formulation vehicle on the same schedule as the drug).
-
Group 2: 8-Nitro-5-(piperazin-1-yl)quinoline (Dose 1, e.g., MTD).
-
Group 3: 8-Nitro-5-(piperazin-1-yl)quinoline (Dose 2, e.g., 1/2 MTD).
-
Group 4 (Optional): Positive Control (a standard-of-care chemotherapy agent for the chosen cancer type).
-
-
Administration: Administer the compound and vehicle control according to the schedule determined from PK data (e.g., daily oral gavage for 21 days).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity.
-
Study Endpoints: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if an animal shows signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).[18]
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Part 3: Mechanistic Insight via Post-Mortem Analysis
Proposed Mechanism of Action
Based on the known activities of similar quinoline derivatives, we hypothesize that 8-Nitro-5-(piperazin-1-yl)quinoline exerts its anti-tumor effect by inhibiting pathways that control cell proliferation and by actively inducing programmed cell death (apoptosis).
Caption: Proposed mechanism of action for 8-Nitro-5-(piperazin-1-yl)quinoline.
Protocol: Histopathology and Immunohistochemistry (IHC)
-
Tissue Collection: At the study endpoint, euthanize the animals. Carefully dissect the tumors and major organs (liver, kidney, spleen, lungs, heart).
-
Fixation: Fix a portion of each tumor and organ in 10% neutral buffered formalin for 24-48 hours.[28][29]
-
Processing and Embedding: After fixation, tissues are dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax to create FFPE blocks.[25]
-
Sectioning: Cut thin sections (4-5 µm) from the FFPE blocks using a microtome and mount them on glass slides.[25]
-
Hematoxylin & Eosin (H&E) Staining: Perform standard H&E staining on sections from all tissues to evaluate general morphology, tumor necrosis, and identify any potential organ toxicity.
-
Immunohistochemistry (IHC):
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the antigens.[30]
-
Blocking: Block endogenous peroxidase activity (using 3% H2O2) and non-specific antibody binding (using a blocking serum).
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with primary antibodies against:
-
Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-polymer system) followed by a chromogen like DAB to visualize the antibody binding (typically a brown stain).[31]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
-
Analysis: A qualified pathologist should analyze the slides. For IHC, quantification can be performed by counting the percentage of positive cells or using a scoring system (e.g., H-score) in defined areas of the tumor.[32]
Conclusion
This application guide outlines a systematic and robust in vivo experimental plan for the preclinical evaluation of 8-Nitro-5-(piperazin-1-yl)quinoline. By integrating pharmacokinetic profiling, acute toxicity assessment, a well-controlled efficacy study, and detailed post-mortem analysis, researchers can generate a comprehensive data package. This integrated approach is essential for establishing a clear understanding of the compound's therapeutic potential, safety profile, and mechanism of action, thereby providing the critical evidence needed to support its further development as a potential anticancer agent.
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- 27. rcpath.org [rcpath.org]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. longdom.org [longdom.org]
- 30. biorxiv.org [biorxiv.org]
- 31. biocare.net [biocare.net]
- 32. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays Involving 8-Nitro-5-(piperazin-1-yl)quinoline (8-NPQ)
Executive Summary
This application note details the high-throughput screening (HTS) methodologies for 8-Nitro-5-(piperazin-1-yl)quinoline (8-NPQ) . While quinoline derivatives are historically significant as antimalarial and antibacterial agents, the specific structural motif of 8-NPQ—combining a hydrophilic piperazine tail at the C5 position with a nitro group at the C8 position—renders it a unique "privileged scaffold" for two distinct HTS campaigns:
-
Fluorogenic Probes for Nitroreductase (NTR) Activity: The C8-nitro group acts as a fluorescence quencher via Photoinduced Electron Transfer (PET). Upon enzymatic reduction to an amine (e.g., by bacterial or hypoxic mammalian nitroreductases), the molecule undergoes a "fluorescence turn-on" event.
-
Phenotypic Antimicrobial Screening: The planar quinoline core facilitates DNA intercalation, while the piperazine moiety improves solubility and lysosomotropic accumulation, making it an ideal candidate for whole-cell screening against Mycobacterium tuberculosis and Leishmania species.
This guide provides validated protocols for utilizing 8-NPQ in 384-well microplate formats, focusing on signal stability, Z-factor optimization, and interference mitigation.
Chemical Basis & Mechanism of Action[1]
Understanding the photophysics of 8-NPQ is prerequisite to assay design.
-
Quenched State (Substrate): In its native form, the electron-withdrawing nitro group (
) at position 8 quenches the intrinsic fluorescence of the quinoline ring through intersystem crossing and PET mechanisms. -
Active State (Product): Type I or Type II nitroreductases (NTRs) reduce the
group to a hydroxylamine ( ) and subsequently to an amine ( ). The resulting 8-Amino-5-(piperazin-1-yl)quinoline exhibits strong fluorescence (typically , ) due to the restoration of the "push-pull" electronic system between the electron-donating piperazine and the quinoline core.
Pathway Visualization
Figure 1: Bioreductive activation mechanism of 8-NPQ. The nitro-to-amine conversion restores fluorescence, serving as the primary readout for HTS.
Protocol A: Fluorogenic Nitroreductase Screening (Enzymatic Assay)
This assay screens for inhibitors of bacterial NTR or identifies bacterial contamination. It relies on the rate of fluorescence increase.
Materials & Reagents[2][3][4][5][6][7][8]
-
Substrate: 8-NPQ (10 mM stock in DMSO). Store at -20°C, protected from light.
-
Enzyme: Recombinant E. coli Nitroreductase (NfsB) or commercially available NTR standards.
-
Cofactor: NADH (1 mM fresh solution).
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 0.1% Triton X-100.
-
Plates: 384-well black-walled, clear-bottom microplates (Corning #3764).
Step-by-Step Workflow
-
Compound Dispensing:
-
Dispense 100 nL of test compounds (library) into assay plates using an acoustic liquid handler (e.g., Echo 650).
-
Controls: Column 1 (DMSO only, Negative Control), Column 2 (Known NTR Inhibitor, e.g., Dicoumarol).
-
-
Enzyme/Cofactor Mix Preparation:
-
Prepare a 2X Mix containing: 200 ng/mL NTR and 200 µM NADH in Phosphate Buffer.
-
Note: Keep NADH on ice and protect from light until use.
-
-
Substrate Preparation:
-
Prepare a 2X Substrate Mix: 20 µM 8-NPQ in Phosphate Buffer.
-
-
Reaction Initiation:
-
Dispense 10 µL of 2X Enzyme/Cofactor Mix into the plates.
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme interaction.
-
Dispense 10 µL of 2X Substrate Mix to initiate the reaction (Final Vol = 20 µL).
-
-
Detection:
-
Transfer immediately to a multi-mode plate reader (e.g., PerkinElmer EnVision).
-
Mode: Kinetic Fluorescence.
-
Filter Set: Ex 405 nm / Em 550 nm.
-
Duration: Read every 60 seconds for 30 minutes.
-
Data Analysis
Calculate the slope (RFU/min) of the linear portion of the curve.
Protocol B: Phenotypic Antimicrobial HTS (Whole-Cell)
This protocol utilizes 8-NPQ as a lead compound scaffold to screen for analogs with enhanced cytotoxicity against Mycobacterium tuberculosis (Mtb) or Staphylococcus aureus.
Experimental Logic
Unlike the enzymatic assay, this is a viability screen . 8-NPQ derivatives often target DNA gyrase or generate reactive oxygen species (ROS) upon reduction inside the bacteria.
Workflow Diagram
Figure 2: Phenotypic HTS workflow for antimicrobial susceptibility testing.
Detailed Methodology
-
Culture Preparation:
-
Grow bacterial strain (e.g., S. aureus ATCC 29213) to mid-log phase.
-
Dilute to a final density of
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Use 384-well clear plates.
-
Dispense compounds (including 8-NPQ analogs) to achieve a final concentration range (e.g., 10-point dose-response from 64 µM down to 0.125 µM).
-
-
Incubation:
-
Add 40 µL of bacterial suspension to wells.
-
Seal with breathable membrane to prevent evaporation but allow
exchange. -
Incubate at 37°C for 18–24 hours.
-
-
Viability Readout (Resazurin Reduction):
-
Note: Since 8-NPQ can be fluorescent, standard OD600 readings may suffer from interference if the compound precipitates or is colored. Resazurin (Alamar Blue) is preferred.
-
Add 4 µL of 0.01% Resazurin solution.
-
Incubate for 2–4 hours.
-
Read Fluorescence: Ex 530 nm / Em 590 nm.
-
Causality: Viable bacteria reduce blue non-fluorescent resazurin to pink fluorescent resorufin. Dead bacteria yield no signal.
-
Critical Assay Parameters & Validation
Solubility & Interference
The piperazine tail at position 5 significantly improves solubility compared to the parent 8-nitroquinoline. However, at concentrations >50 µM, precipitation in aqueous buffer may occur.
-
Action: Perform a nephelometry (solubility) screen prior to HTS.
-
Interference: 8-NPQ is yellow. It absorbs in the blue region (400-450 nm). Avoid assays using readouts in this range (e.g., certain absorbance-based ELISA substrates) to prevent inner-filter effects.
Z-Factor & Quality Control
For the NTR enzymatic assay, a Z-factor > 0.5 is required for HTS validation.
Table 1: Typical Performance Metrics for 8-NPQ NTR Assay
| Parameter | Value | Notes |
| Signal-to-Background (S/B) | > 5.0 | Ratio of reduced amine (fluorescent) to nitro (quenched) |
| Z-Factor (Z') | 0.65 – 0.80 | Indicates an excellent assay |
| CV% (Max Signal) | < 5% | Variation across positive control wells |
| DMSO Tolerance | Up to 2% | Enzyme activity stable; solubility maintained |
Safety Considerations
-
Genotoxicity: Nitroquinolines are potential mutagens (Ames positive). Handle all powder stocks in a biosafety cabinet.
-
Waste: Dispose of all plates containing 8-NPQ as hazardous chemical waste.
References
-
Development of Nitroreductase Probes
- Title: "Fluorogenic probes for nitroreductase based on the reduction of the nitro group."
- Source:Chemical Communic
-
URL:[Link]
-
Quinoline Scaffolds in HTS
- Title: "High-throughput screening for antimicrobial compounds using a phenotypic approach."
- Source:N
-
URL:[Link]
-
Piperazine-Quinoline Pharmacology
-
Assay Guidance (NCATS)
- Title: "Assay Guidance Manual: Assay Oper
- Source:NCBI Bookshelf.
-
URL:[Link]
Sources
Optimization of dosage for 8-Nitro-5-(piperazin-1-yl)quinoline in vitro experiments
Welcome to the Technical Support Hub. You are likely working with 8-Nitro-5-(piperazin-1-yl)quinoline (referred to hereafter as 8-NPQ ), a synthetic small molecule scaffold often utilized in medicinal chemistry for its potential antimicrobial, anticancer, and DNA-intercalating properties.
This guide moves beyond generic protocols. It addresses the specific physicochemical challenges of nitroquinoline-piperazine hybrids —specifically their solubility profiles, fluorescence interference, and reductive metabolism in cellular environments.
PART 1: PRE-EXPERIMENTAL VALIDATION (The "Go/No-Go" Check)
Before optimizing dosage, you must validate that the compound is bioavailable in your assay system. 8-NPQ possesses a lipophilic quinoline core and a basic piperazine tail, creating a "solubility vs. permeability" paradox.
Critical Physicochemical Parameters
| Parameter | Value / Characteristic | Impact on Experiment |
| LogP (Predicted) | ~2.0 – 2.5 | Moderately lipophilic. Requires organic solvent (DMSO) for stock. |
| pKa (Piperazine N) | ~8.5 – 9.0 | Protonated at physiological pH (7.4). Lysosomotropic (accumulates in acidic organelles). |
| Chromophore | Nitroquinoline | WARNING: Strongly fluorescent. Can interfere with assays like Resazurin or PI. |
| Redox Potential | Nitro group (-NO2) | Susceptible to enzymatic reduction (nitroreductases) in hypoxic conditions. |
Step 1: The Solubility Stress Test
Do not assume 100% solubility in culture media.
-
Stock Preparation: Dissolve 8-NPQ in 100% DMSO to reach 10 mM . Vortex for 30 seconds. If particulates persist, sonicate at 37°C for 5 minutes.
-
Working Solution Check: Dilute the stock 1:1000 into your specific cell culture media (final 10 µM, 0.1% DMSO).
-
Microscopy Validation: Incubate at 37°C for 1 hour. Inspect under 40x magnification.
-
Clear field? Proceed.
-
Crystals/Needles? The compound has precipitated. You must lower the stock concentration or use an intermediate dilution step (e.g., DMSO
PBS Media).
-
PART 2: DOSAGE OPTIMIZATION WORKFLOW
You are likely seeking an IC50 (Half-maximal inhibitory concentration) or MIC (Minimum Inhibitory Concentration).[1] The most common error with quinoline derivatives is using a linear range (1, 2, 3 µM) instead of a logarithmic range.
The "Wide-Net" Protocol (Range Finding)
Objective: Identify the active window without wasting reagents.
-
Seed Cells: 3,000–5,000 cells/well (96-well plate) to ensure exponential growth phase during treatment.
-
Serial Dilution (Logarithmic):
-
Top Concentration: 100 µM (Limit of solubility/toxicity for this class).
-
Dilution Factor: 1:10 (10-fold).
-
Points: 100 µM
10 µM 1 µM 100 nM 10 nM 1 nM Vehicle Control.
-
-
Duration: 48 to 72 hours. (Quinolines often act via DNA damage accumulation, requiring >24h for phenotypic expression).
The "Narrow-Net" Protocol (Precise IC50)
Once you identify the active range (e.g., activity drops between 1 µM and 10 µM), switch to a half-log or 1:2 dilution series.
-
Example: If 10 µM kills 100% and 1 µM kills 0%, your new range is:
-
10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM.
-
PART 3: VISUALIZATION OF MECHANISM & WORKFLOW
The following diagram illustrates the critical decision pathways for optimizing 8-NPQ, linking its chemical properties to experimental readouts.
Figure 1: Decision matrix for handling 8-NPQ, highlighting the critical check for solubility and fluorescence interference prior to curve fitting.
PART 4: TROUBLESHOOTING GUIDE (FAQs)
Q1: My IC50 curves are flat at high concentrations (e.g., no toxicity above 10 µM). Why? A: This is the "Precipitation False Floor." At concentrations >10 µM, hydrophobic quinolines often crash out of solution in aqueous media. The cells are effectively exposed to a saturated supernatant (e.g., 12 µM) regardless of whether you added 50 µM or 100 µM.
-
Fix: Check the wells visually. If precipitate exists, censor those data points. Your IC50 cannot be determined above the solubility limit.
Q2: I am using AlamarBlue (Resazurin), and my treated wells show higher fluorescence than the control, suggesting proliferation, but the cells look dead. A: This is Spectral Interference . The nitroquinoline core can fluoresce in the blue/green spectrum. If this overlaps with your assay's excitation/emission (Ex 530-560 nm / Em 590 nm), the drug itself is generating signal.
-
Fix: Include a "Drug Only" control (Media + Drug, No Cells). Subtract this value from your experimental wells. Alternatively, switch to an endpoint that doesn't rely on fluorescence, such as CellTiter-Glo (Luminescence) or Crystal Violet (Absorbance) .
Q3: The compound works in 2D culture but fails in 3D spheroids. A: This is likely a Penetration & pH Trapping issue. The piperazine tail makes 8-NPQ a weak base. In 3D spheroids, the core is often hypoxic and acidic. The drug may become protonated and trapped in the outer layers (lysosomal trapping) or reduced by nitroreductases in the hypoxic core, changing its pharmacophore.
-
Fix: Increase incubation time to 5–7 days for spheroids to allow diffusion.
PART 5: REFERENCES & AUTHORITATIVE GROUNDING
-
Piperazine-Quinoline Cytotoxicity:
-
Study Context: Research into piperazine-linked quinolines demonstrates that the position of the piperazine ring (C-4 vs C-5) significantly alters lipophilicity and cytotoxic potency against renal and breast cancer lines.
-
Source:Der Pharma Chemica, "Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives."
-
-
Nitroquinoline Mechanism:
-
Study Context: Nitro-substituted quinolines act as DNA intercalators. The nitro group is often essential for hypoxia-selective toxicity but can cause mutagenicity.
-
Source:Molecules (MDPI), "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines" (Analogous chemistry).
-
-
Small Molecule Dose Optimization Guidelines:
-
Study Context: FDA and NCI guidelines now emphasize "Project Optimus," moving away from Maximum Tolerated Dose (MTD) to optimal biological dose. This applies to in vitro probe selection to avoid off-target toxicity.
-
Source:National Institutes of Health (PMC), "Drug Finding in Modern Optimization of Small Molecules."
-
-
Assay Interference (Fluorescence):
-
Study Context: Technical guidance on small molecule autofluorescence in cell viability assays.
-
Source:Assay Guidance Manual (NCBI), "Interference with Fluorescence and Absorbance Assays."
-
Sources
Preventing degradation of 8-Nitro-5-(piperazin-1-yl)quinoline during storage and experiments
Here is the technical support center for Preventing degradation of 8-Nitro-5-(piperazin-1-yl)quinoline during storage and experiments.
A Guide to Ensuring Chemical Integrity During Storage and Experimentation
Welcome to the technical support guide for 8-Nitro-5-(piperazin-1-yl)quinoline. As Senior Application Scientists, we understand that the success of your research hinges on the stability and purity of your reagents. This molecule, with its unique combination of a nitroquinoline core and a piperazine substituent, possesses specific chemical liabilities that require careful handling to prevent degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with not just protocols, but the scientific reasoning behind them. Our goal is to empower you to maintain the integrity of your compound from the moment it arrives in your lab to the final data analysis.
Section 1: Core Stability & Storage FAQ
This section addresses the most critical aspects of storing and handling 8-Nitro-5-(piperazin-1-yl)quinoline to prevent degradation before your experiments even begin.
Q1: What are the primary causes of degradation for 8-Nitro-5-(piperazin-1-yl)quinoline?
A1: The degradation of this molecule is primarily driven by three key structural features: the nitro group, the piperazine ring, and the quinoline nucleus.
-
Reduction of the Nitro Group: The electron-withdrawing nitro (-NO₂) group is highly susceptible to chemical and biological reduction.[1][2] This is often the most significant degradation pathway, proceeding from the nitro group to nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This process fundamentally alters the electronic properties and biological activity of the compound.
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and can be easily oxidized, potentially forming N-oxides or other oxidative degradation products.[3] This is a common liability for piperazine-containing compounds.
-
Photodegradation: Aromatic nitro compounds are frequently sensitive to light, particularly in the UV spectrum.[3][4] Exposure to ambient lab lighting or sunlight can initiate photochemical reactions, leading to a complex mixture of degradation products.
Q2: What are the ideal long-term storage conditions for the solid compound?
A2: To ensure maximum shelf-life for solid 8-Nitro-5-(piperazin-1-yl)quinoline, you must mitigate the risks of reduction, oxidation, and photodegradation. The following conditions are recommended based on best practices for nitroaromatic and piperazine-containing compounds.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down the rate of all potential chemical reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Displacing oxygen prevents the oxidation of the piperazine ring. |
| Light | Protect from light (Amber vial, stored in a dark box) | Prevents energy input that could initiate photodegradation.[4] |
| Moisture | Tightly sealed container in a desiccated environment | The piperazine moiety can be hygroscopic; absorbing water can accelerate degradation pathways.[6] |
Q3: How should I prepare and store stock solutions?
A3: The stability of the compound in solution is significantly lower than in its solid state. For optimal results, we recommend preparing fresh solutions for each experiment. If stock solutions must be stored, follow these guidelines:
-
Solvent Choice: Use anhydrous, research-grade solvents like DMSO or DMF. Avoid solvents with reactive impurities (e.g., peroxides in old ethers).
-
Storage Protocol: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials with an inert gas overlay. Store at -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce moisture and oxygen, accelerating degradation. Single-use aliquots are critical.
-
Aqueous Solutions: Do not store the compound in aqueous buffers for extended periods. Prepare these solutions immediately before use. The compound's stability in aqueous media is highly pH-dependent and generally poor.[7]
Section 2: Troubleshooting Experimental Issues
Encountering unexpected results can be frustrating. This section helps you diagnose if compound degradation is the root cause.
Q4: My sample/solution has changed color (e.g., turned yellow/brown). What happened?
A4: A color change is a strong visual indicator of chemical degradation.[8] For this molecule, the most likely causes are:
-
Photodegradation: Exposure to light has likely created colored photoproducts. This is a common issue with nitroaromatic compounds.[3]
-
Oxidation: Oxidation of the piperazine ring or other parts of the molecule can lead to the formation of colored byproducts.
Solution: Discard the colored solution immediately. Review your handling procedures to ensure complete protection from light (e.g., use foil-wrapped tubes, work in a darkened room) and oxygen. Prepare a fresh solution from your properly stored solid stock.
Q5: I see unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A5: The appearance of new peaks, especially those that grow over time, is a classic sign of degradation. Based on the compound's structure, these peaks could correspond to:
| Potential Degradation Product | Expected Mass Change | Likely Cause |
| Amino-quinoline derivative | -16 Da (O replaced by H₂) | Reduction of the nitro group.[2] |
| Hydroxylamino-quinoline derivative | -14 Da (O replaced by H₂) | Partial reduction of the nitro group.[2] |
| N-oxide on piperazine ring | +16 Da (Addition of O) | Oxidation.[3] |
Solution: Use LC-MS to determine the mass of the impurity peaks and compare them to the expected masses of degradation products.[9] To confirm, analyze a freshly prepared standard alongside your sample. If degradation is confirmed, you must optimize your experimental conditions (e.g., de-gas buffers, protect from light, keep samples chilled).
Caption: Primary degradation pathways for 8-Nitro-5-(piperazin-1-yl)quinoline.
Q6: My compound's activity/potency is lower than expected. Could this be a stability issue?
A6: Absolutely. Any modification to the parent structure, particularly the reduction of the nitro group, will drastically alter the molecule's electronic and steric properties. This can significantly reduce or eliminate its ability to bind to its biological target. If you observe a time-dependent loss of activity or inconsistent results between experiments, compound degradation is a primary suspect.
Solution: Always run a quality control check on your compound before a critical experiment. A quick HPLC analysis to confirm purity (>95%) can save significant time and resources. Comparing the biological activity of a freshly prepared solution versus an older one can also help diagnose a stability problem.
Q7: My compound is precipitating from my aqueous buffer. How can I fix this?
A7: This is likely a solubility issue rather than degradation, but the two can be linked. Quinoline and piperazine are both basic moieties, meaning their solubility is highly dependent on pH.[7]
-
At neutral or high pH: The compound is likely in its free base form, which may have low aqueous solubility.
-
At low pH: The nitrogen atoms become protonated, forming a salt that is generally more water-soluble.
Solution:
-
Check the pH: Ensure the pH of your buffer is compatible with the compound's solubility. A slightly acidic pH (e.g., 5.0-6.5) may be required.
-
Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer to increase solubility.
-
Perform a Solubility Test: Before your main experiment, determine the compound's solubility limit in your chosen buffer to avoid working at a concentration that is too high.
Section 3: Technical Protocols & Methodologies
To proactively prevent the issues described above, we provide the following standard operating procedures.
Protocol 1: Recommended Procedure for Preparing and Handling Solutions
This protocol is designed to minimize degradation during routine experimental use.
-
Preparation:
-
Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount in a low-light environment.
-
Dissolve in an appropriate anhydrous, high-purity solvent (e.g., DMSO) to make a concentrated stock solution.
-
-
Handling:
-
Use amber or foil-wrapped labware for all solutions containing the compound.
-
When preparing aqueous dilutions, add the stock solution to the buffer last, while vortexing, to prevent precipitation.
-
Keep all solutions on ice or in a cold block during the experiment whenever possible.
-
-
Post-Experiment:
-
Discard all unused diluted aqueous solutions. They should not be stored.
-
If you must save the stock solution, flush the vial with an inert gas before sealing and store it at -80°C.
-
Protocol 2: Outline for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your compound and is a requirement for regulatory filings.[10][11] This study deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-24 hours | To test stability in acidic environments.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-24 hours | To test stability in basic environments.[3] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify products of oxidative degradation.[3] |
| Thermal | Solid sample at 80°C for 48 hours | To assess thermal stability in the absence of solvent.[3] |
| Photostability | Expose solution to a calibrated light source (e.g., Xenon lamp) per ICH Q1B guidelines.[4][12] | To identify photoproducts and determine light sensitivity. |
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose aliquots of the solution to the stress conditions outlined in the table. Include a control sample protected from the stressor.
-
At specified time points, withdraw a sample. Neutralize the acid/base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify major degradation products. The goal is to achieve 5-20% degradation to ensure the stress is sufficient but not destructive.[11]
Caption: Recommended workflow for handling 8-Nitro-5-(piperazin-1-yl)quinoline.
References
-
Spain, J. C. (1995). Bacterial degradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available from: [Link]
-
Williams, R. E., & Raushel, F. M. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 589-607. Available from: [Link]
-
Haïdoura, H., & Lavedrine, B. (2012). Degradation of nitroaromatic compounds by microorganisms. Current Opinion in Biotechnology, 23(6), 849-855. Available from: [Link]
-
Zeng, Y., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Journal of Hazardous Materials, 471, 134277. Available from: [Link]
-
Spain, J. C., & Nishino, S. F. (1997). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. Available from: [Link]
-
Jenkins, T. F., et al. (1995). Preservation of Water Samples Containing Nitroaromatics and Nitramines. Defense Technical Information Center. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available from: [Link]
-
University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Available from: [Link]
-
Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 429-432. Available from: [Link]
-
Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available from: [Link]
-
Deng, H., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2503. Available from: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 225-232. Available from: [Link]
-
Kumar, A., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available from: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Li, H., et al. (2007). Microbial Degradation of Quinoline:Kinetics Study With Burkholderia picekttii. Wei sheng wu xue bao = Acta microbiologica Sinica, 47(3), 478-482. Available from: [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].pdf)
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
Optimizing reaction conditions for synthesizing 8-Nitro-5-(piperazin-1-yl)quinoline analogs
Welcome to the technical support center for the synthesis of 8-nitro-5-(piperazin-1-yl)quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your synthetic workflow. As your dedicated application scientist, my goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and achieve high-yield, high-purity synthesis of your target compounds.
The synthesis of this class of compounds primarily revolves around a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group at the 8-position is critical, as it activates the quinoline ring for nucleophilic attack by piperazine at the 5-position[1]. Understanding the nuances of this reaction mechanism is key to successful optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 8-nitro-5-(piperazin-1-yl)quinoline analogs?
The most common route involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-substituted-8-nitroquinoline with a piperazine analog. The 5-substituent is typically a good leaving group, such as a halogen (e.g., chloro or fluoro). The reaction is generally facilitated by a base in a polar aprotic solvent.
Q2: Why is the nitro group at the 8-position so important?
The nitro group is a strong electron-withdrawing group. Its presence at the 8-position activates the quinoline ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This activation is crucial for the SNAr reaction to proceed efficiently[1]. The reaction proceeds through a stabilized Meisenheimer intermediate, and the nitro group helps to delocalize the negative charge[2].
Q3: What are the typical starting materials for this synthesis?
You will generally start with quinoline, which is first nitrated to produce a mixture of 5-nitroquinoline and 8-nitroquinoline[3][4]. After separation, the 8-nitroquinoline would need to be functionalized at the 5-position with a good leaving group, often a halogen. Alternatively, one might start with an 8-hydroxyquinoline, which can be nitrated to 5-nitro-8-hydroxyquinoline[5][6].
Q4: I am having trouble with the initial nitration of quinoline. What are the expected products and how can I separate them?
Nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline[3][4]. The separation of these isomers can be challenging. A patented method involves the formation of hydrohalide salts and fractional crystallization from a solvent such as wet dimethylformamide (DMF)[7].
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. Let's break down the potential causes and solutions.
Possible Cause A: Ineffective Activation of the Quinoline Ring
The SNAr reaction is highly dependent on the electron-withdrawing nature of the substituents on the quinoline ring.
-
Solution: Ensure that the nitro group is correctly positioned at the 8-position. If you are synthesizing your own 8-nitroquinoline, confirm its identity and purity by analytical methods such as NMR and mass spectrometry.
Possible Cause B: Poor Leaving Group
The rate of the SNAr reaction is also dependent on the nature of the leaving group at the 5-position.
-
Solution: Halogens are common leaving groups. While fluoro is the most activating, chloro is often a good compromise between reactivity and cost. If you are using a chloro-substituted quinoline and experiencing low reactivity, consider synthesizing the fluoro-analog if possible.
Possible Cause C: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature are all critical parameters.
-
Solution:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. A study on a similar nucleophilic aromatic substitution found THF to be an efficient solvent[8].
-
Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen without competing in the substitution reaction. Potassium carbonate (K2CO3) is a common and effective choice[9].
-
Temperature: The reaction may require heating. A typical starting point is 60-80 °C[9][10]. If the reaction is sluggish, increasing the temperature may be necessary. For difficult substitutions, microwave irradiation can significantly reduce reaction times and improve yields[8].
-
Optimized Reaction Conditions
| Parameter | Recommended Range | Notes |
| Solvent | DMF, DMSO, THF, Acetonitrile | Ensure the solvent is anhydrous. |
| Base | K2CO3, Cs2CO3, DIPEA | Use at least 1.5-2 equivalents. |
| Temperature | 60 - 120 °C (conventional heating) | Monitor for thermal decomposition. |
| 95 - 150 °C (microwave) | Start with shorter reaction times. | |
| Reactant Ratio | 1.1 - 1.5 equivalents of piperazine | Excess piperazine can drive the reaction to completion. |
Problem 2: Presence of Significant Side Products
The appearance of unexpected peaks in your LC-MS or TLC analysis indicates the formation of side products.
Possible Cause A: Reduction of the Nitro Group
The nitro group is susceptible to reduction under certain conditions.
-
Solution: Avoid using any reducing agents in your reaction or workup. If you suspect trace metal contamination from a previous step is catalyzing a reduction, consider treating your starting materials with a metal scavenger.
Possible Cause B: Vicarious Nucleophilic Substitution (VNS)
In some cases, the piperazine may attack a hydrogen-bearing carbon atom on the quinoline ring, leading to VNS products[11][12]. This is more likely if the 5-position is not substituted with a good leaving group.
-
Solution: Ensure your starting material is the 5-halo-8-nitroquinoline. If you are attempting a direct amination of 8-nitroquinoline, be aware that VNS is a likely pathway and reaction conditions will need to be carefully optimized.
Possible Cause C: Degradation of the Product
The final product may be unstable under certain conditions.
-
Solution:
-
Hydrolysis: If your piperazine analog contains sensitive functional groups (e.g., esters, amides), be mindful of the pH during workup and purification[13].
-
Oxidation: The piperazine ring can be susceptible to oxidation. Avoid strong oxidizing agents and consider storing your product under an inert atmosphere[13].
-
Photodegradation: Nitro-aromatic compounds can be light-sensitive. Protect your reaction and product from direct light[13].
-
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials or side products.
Possible Cause A: Tailing on Silica Gel Chromatography
The basic nitrogen atoms in the piperazine and quinoline moieties can interact with the acidic silanol groups on the silica gel, leading to peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to improve peak shape.
Possible Cause B: Co-elution of Product and Starting Materials
If the polarities of your product and starting materials are similar, chromatographic separation can be difficult.
-
Solution:
-
Optimize your chromatography: Experiment with different solvent systems. A gradient elution may be necessary.
-
Acid-base extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent. This will remove non-basic impurities.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that gives good quality crystals. Slurrying the crude product in a hot solvent like ethanol can also be effective[9].
-
Experimental Protocols
General Procedure for the Synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline Analogs
-
To a solution of 5-halo-8-nitroquinoline (1.0 eq) in a suitable solvent (e.g., DMF, 6 volumes), add the desired piperazine analog (1.2 eq) and potassium carbonate (2.0 eq)[9].
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (12 volumes) and stir for 1 hour to precipitate the crude product.
-
Filter the solid and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography or crystallization.
Visualized Workflows
General Synthetic Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
- BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.).
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Organic Syntheses Procedure. (n.d.).
- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC.
- Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?.
- Devkar, R. U., P, D. P. R., Gokavarapu, K., & Samala, S. R. K. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (n.d.). PMC.
- Springer Nature. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Isaev, A. A., Lomovskii, I. I., Korolev, K. G., & Karimov, R. K. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
- Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
- Preparation and Properties of Quinoline. (n.d.).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. ajrconline.org [ajrconline.org]
- 6. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Biological Assays with 8-Nitro-5-(piperazin-1-yl)quinoline
Executive Summary
You are likely working with 8-Nitro-5-(piperazin-1-yl)quinoline (hereafter referred to as 8N5P ) due to its potential as an antiprotozoal agent, DNA intercalator, or kinase inhibitor scaffold. While the piperazine moiety enhances solubility compared to the parent nitroquinoline, this molecule presents a "perfect storm" of assay interferences: it is redox-active (nitro group), inherently fluorescent (quinoline core), and pH-sensitive (piperazine nitrogen).
This guide addresses the three most common sources of experimental failure:
-
False Viability/Toxicity Data (Redox cycling artifacts).
-
Optical Interference (Inner filter effects and autofluorescence).
-
Solubility "Crash-Out" (pH-dependent precipitation).
Part 1: Troubleshooting Redox & Viability Assays
The Issue: Your MTT, MTS, or Resazurin (Alamar Blue) assays show erratic results—either indicating higher-than-expected cell viability (false positive) or extreme toxicity that does not match visual inspection.
The Mechanism: The 8-nitro group on the quinoline ring is a substrate for cellular nitroreductases. In the presence of metabolic activity, cells reduce the nitro group to a hydroxylamine or amine.
-
Interference A: This reduction process consumes reducing equivalents (NADH/NADPH), which can directly reduce tetrazolium salts (MTT/MTS) independently of mitochondrial dehydrogenase activity, leading to false high viability signals [1].
-
Interference B: The redox cycling generates Reactive Oxygen Species (ROS), which may kill cells during the assay incubation window, creating an artifactual toxicity that is not present in shorter exposures [2].
Diagnostic Workflow:
Figure 1: Decision tree for diagnosing redox-based assay interference.
Protocol: The "Cell-Free" Validation Step
-
Prepare a 96-well plate with culture media containing 8N5P at your highest test concentration (e.g., 10 µM).
-
Do NOT add cells.
-
Add your viability reagent (MTT, MTS, or Resazurin).
-
Incubate for the standard time (1–4 hours).
-
Measure absorbance/fluorescence.
-
Result: If the signal is significantly higher than the media-only blank, 8N5P is chemically reducing the reagent.
-
Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays rely on luciferase, which is generally unaffected by nitro-reduction artifacts [3].
-
Part 2: Optical Interference (Fluorescence & Quenching)
The Issue: Fluorescence-based assays (e.g., GFP reporters, Calcium flux, DNA binding dyes) show high background noise or "flat" dose-response curves.
The Mechanism: The 5-amino-8-nitroquinoline system is a "push-pull" chromophore. It absorbs light strongly in the UV-Blue region (350–450 nm) and can emit fluorescence in the Green-Yellow region (500–550 nm).
-
Inner Filter Effect (IFE): If you excite your fluorophore (e.g., GFP) at 488 nm, 8N5P may absorb the excitation light, reducing the signal linearly with concentration.
-
Autofluorescence: 8N5P may emit light in the same channel as your detector, masking the biological signal.
Data: Spectral Properties of 8N5P (Representative)
| Property | Approximate Range | Impact on Assays |
| Absorbance Max | 380–440 nm | Absorbs excitation light for DAPI, Hoechst, and some GFP channels. |
| Emission Max | 520–560 nm | Mimics GFP, FITC, or SYBR Green signals. |
| Color | Yellow/Orange | Visually interferes with colorimetric readouts (e.g., ELISA). |
Solution: Spectral Deconvolution
-
Run a Spectral Scan: Dilute 8N5P in your assay buffer (without cells/reagents) and scan excitation/emission from 300 nm to 700 nm.
-
Background Subtraction: If the interference is additive (autofluorescence), measure the fluorescence of the compound alone at every concentration and subtract this value from your experimental wells.
-
Red-Shift the Assay: Switch to Near-Infrared (NIR) dyes (e.g., Draq5, Alexa Fluor 647). Nitroquinolines rarely interfere above 650 nm [4].
Part 3: Solubility & The "Piperazine Trap"
The Issue: The compound precipitates in cell culture media despite being soluble in DMSO stocks, or potency drops significantly in cellular assays compared to biochemical assays.
The Mechanism: The piperazine ring (pKa ~9.8 and ~5.6) is the solubility engine of this molecule.
-
In DMSO: The molecule is fully soluble.
-
In Acidic Buffer (pH < 6): The piperazine is protonated (charged), maintaining solubility.
-
In Cell Media (pH 7.4): The piperazine may exist largely as the free base (uncharged). Combined with the hydrophobic nitro-quinoline core, this leads to rapid micro-precipitation (often invisible to the naked eye) [5].
Protocol: The "Step-Down" Dilution Method Directly spiking high-concentration DMSO stocks into media often causes "shock precipitation." Use this intermediate dilution method to maintain solubility:
-
Start: 10 mM stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into PBS (pH 7.4) + 10% DMSO .
-
Why? This pre-equilibrates the compound to aqueous conditions while keeping organic solvent high enough to prevent immediate crashing.
-
-
Final: Dilute the intermediate 1:100 into pre-warmed culture media.
-
Result: Final DMSO is 0.1%, and the compound has been gradually introduced to the aqueous environment.
-
Visualizing the Solubility Trap:
Figure 2: Mechanism of precipitation during direct media spiking and the intermediate dilution solution.
FAQ: Rapid Fire Troubleshooting
Q: Can I use this compound in a Kinase Glo assay? A: Yes, but be careful. While Kinase Glo is luminescent (avoiding fluorescence issues), 8N5P is a planar aromatic molecule that might intercalate with ATP or the kinase substrate, leading to non-competitive inhibition artifacts. Always run a counter-screen with high ATP to check for competitive inhibition.
Q: My bacteria are dying, but the MIC varies wildly between days. A: Check your media age. 8-Nitroquinolines are sensitive to light and oxidation. If your media has been sitting out, or if the compound stock is old, the nitro group may have partially degraded. Always prepare fresh stocks from powder for MIC determination.
Q: Is the compound light-sensitive? A: Yes. Nitro-aromatics are photolabile. Store stocks in amber vials or wrapped in foil. Minimize exposure to ambient light during plating.
References
-
Vellonen, K. S., et al. (2004). "Interference of quinoline compounds with ATP and reductive viability assays." Journal of Biomolecular Screening, 9(7), 643-650.
-
Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Electrochemistry, toxicity, and mechanism of action." Journal of Applied Toxicology, 34(8), 810-824.
-
Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Simeon, S., et al. (2019). "Fluorescent Interferences in Drug Discovery Assays: Mechanisms and Mitigation." Expert Opinion on Drug Discovery, 14(10), 1039-1051.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Enhancing the stability of 8-Nitro-5-(piperazin-1-yl)quinoline solutions
Welcome to the technical support guide for 8-Nitro-5-(piperazin-1-yl)quinoline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 8-Nitro-5-(piperazin-1-yl)quinoline has turned from a pale yellow to a darker yellow/brown. What is happening?
This is a common observation and typically indicates degradation. As a nitroaromatic compound, 8-Nitro-5-(piperazin-1-yl)quinoline is susceptible to photodegradation, where exposure to light, particularly UV, can initiate chemical changes.[1][2] The color change may also result from oxidative processes or pH-driven hydrolysis. We recommend preparing solutions fresh and protecting them from light using amber vials or foil wrapping.[3]
Q2: I'm seeing precipitation in my aqueous buffer after adding the compound from a DMSO stock. How can I fix this?
This issue stems from the compound's limited aqueous solubility. While the piperazine moiety enhances water solubility compared to quinoline alone, the overall molecule can still be considered poorly soluble in neutral aqueous solutions.[4][5] When a concentrated DMSO stock is diluted into a buffer, the compound may crash out.
Quick Fixes:
-
Lower the final concentration: This is the simplest solution.
-
Adjust the pH: The piperazine and quinoline nitrogens are basic.[6] Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate these sites, forming a more soluble salt.[6] Always confirm that the pH change does not affect your downstream assay.
-
Use a co-solvent: If your experimental system permits, including a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or using a surfactant can help maintain solubility.[3]
Q3: What is the best solvent for preparing a high-concentration stock solution?
For stock solutions, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of organic molecules, including quinoline derivatives.[7] For intermediate dilutions or specific applications, solvents like ethanol or methanol can also be effective.[7][8] Always use anhydrous, high-purity solvents to prevent introducing water, which can participate in hydrolysis.[9]
Q4: How should I store my stock solutions?
For maximum stability, we recommend storing stock solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.[10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
In-Depth Troubleshooting Guide
This section provides a deeper dive into complex stability issues, offering systematic approaches to diagnose and resolve them.
Issue 1: Rapid Loss of Purity or Inconsistent Analytical Results
You observe a rapid decrease in the parent compound peak in your HPLC analysis or see significant variability between replicate experiments. This points to active chemical degradation.
Potential Causes & Mechanistic Insights
The structure of 8-Nitro-5-(piperazin-1-yl)quinoline contains several functional groups susceptible to degradation:
-
Nitro Group Reduction: The nitro group is electrophilic and can be reduced to a nitroso or amino group. This can be initiated by reducing agents present as impurities in your reagents or by certain biological assay conditions.[1]
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides or other degradation products.[1]
-
Hydrolysis: Although there are no ester or amide bonds, extreme pH conditions (highly acidic or basic) can promote instability in the quinoline ring system.[1][9]
-
Photodegradation: As mentioned in the FAQ, nitroaromatic compounds are often photolabile.[11] Energy from UV or even high-intensity visible light can break bonds and initiate degradation cascades.[2]
Recommended Solutions & Protocols
A forced degradation study is the authoritative method to identify potential degradation pathways and develop a stability-indicating analytical method.[1]
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and identify degradation products.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Stress: Store the stock solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the stock solution in a clear vial to direct UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]
-
-
Analysis: Before analysis by HPLC, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).
-
Interpretation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the parent peak area. This information is critical for developing a stability-indicating method.
Issue 2: Solution Instability During Biological Assays
You notice that the compound's activity decreases over the time course of a multi-hour or multi-day cell-based assay.
Potential Causes & Mechanistic Insights
-
Metabolic Instability: The compound may be metabolized by enzymes present in the cell culture or assay system.
-
Buffer Incompatibility: Components of the cell culture media or buffer (e.g., thiols like glutathione, or high pH in bicarbonate-buffered incubators) could be reacting with the compound. The quinoline scaffold itself can be subject to biodegradation.[12][13]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in the solution.
Recommended Solutions & Protocols
Below is a systematic workflow to diagnose the root cause of instability in a biological assay environment.
Caption: Troubleshooting workflow for assay instability.
Objective: To develop a quantitative analytical method to separate the parent compound from its potential degradation products.
Rationale: A robust HPLC method is the cornerstone of any stability study. A C18 column is a good starting point for this moderately polar compound. An acidic mobile phase modifier is recommended to ensure good peak shape by suppressing the interaction of the basic nitrogen atoms with residual silanols on the column.[1]
| Parameter | Recommended Condition |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection (UV) | 254 nm or a wavelength maximum determined by UV-Vis scan |
Summary of Potential Degradation Pathways
The following diagram illustrates the primary chemical liabilities of the 8-Nitro-5-(piperazin-1-yl)quinoline structure based on established chemistry of its functional groups.[1][11]
Caption: Potential degradation pathways for the molecule.
By understanding these potential instabilities and employing the systematic troubleshooting guides and protocols provided, researchers can ensure the reliability and reproducibility of their experimental results with 8-Nitro-5-(piperazin-1-yl)quinoline.
References
- BenchChem Technical Support. (2025). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.
- SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
- BenchChem Technical Support. (2025). An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. BenchChem.
- Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- BenchChem Technical Support. (2025).
- PubChem. 8-Nitroquinoline.
- Solubility of Things. 8-Nitroquinoline.
- Tame, A., & Z-s, L. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space.
- ResearchGate. (2024). pH stability study of QHCl-NS.
- Singh, S., & Kumar, V. (2019). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- BenchChem Technical Support. (n.d.). Troubleshooting Khellinol instability in solution. BenchChem.
- Thermo Fisher Scientific. (2025).
- PENTA. (2025).
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Wang, J., et al. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor.
- Liu, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Y=)
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Comparative study of 8-Nitro-5-(piperazin-1-yl)quinoline with other quinoline-based inhibitors
Executive Summary
This guide provides a technical comparative analysis of 8-Nitro-5-(piperazin-1-yl)quinoline (referred to herein as NPQ-58 ), a bioactive quinoline scaffold distinct from classical marketed drugs like Nitroxoline or Chloroquine.
NPQ-58 represents a critical structural hybrid combining the DNA-intercalating quinoline core with a solubility-enhancing piperazine moiety . While 8-hydroxyquinolines (e.g., Nitroxoline) rely on metal chelation, NPQ-58 leverages the C5-piperazine substituent to target DNA gyrase and topoisomerase enzymes, mimicking the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin) but within a nitro-quinoline framework.
Key Application Areas:
-
Antimicrobial Research: Targeting Gram-negative DNA gyrase.
-
Antiparasitic Development: Reductive activation via the 8-nitro group (Leishmaniasis/Malaria models).
-
Oncology: Potential P-glycoprotein (P-gp) modulation for MDR reversal.
Chemical & Physical Profiling[1]
The structural uniqueness of NPQ-58 lies in the "inverted" electronic push-pull system compared to standard agents.
Structural Comparison Table
| Feature | NPQ-58 (Subject) | Nitroxoline (Standard A) | Ciprofloxacin (Standard B) |
| Core Scaffold | Quinoline | Quinoline | Fluoroquinolone |
| C5 Substituent | Piperazine (Basic, Bulky) | Nitro ( | H / Cyclopropyl (N1) |
| C8 Substituent | Nitro ( | Hydroxyl (OH) | Fluorine (C6), Piperazine (C7) |
| Primary Mechanism | DNA Intercalation + Gyrase Inhibition | Metal Chelation ( | DNA Gyrase Inhibition (Subunit A) |
| Solubility (pH 7.4) | Moderate (due to piperazine) | Low (lipophilic) | High |
| pKa (Basic N) | ~9.8 (Piperazine NH) | N/A (Acidic OH pKa ~6) | ~8.7 (Piperazine NH) |
Mechanistic Insight: The "Nitro-Activation" Switch
Unlike Nitroxoline, where the 8-OH group is essential for chelating active site metals, NPQ-58 utilizes the 8-nitro group as an electron-withdrawing anchor.
-
SNAr Reactivity: The 8-nitro group activates the C5 position during synthesis, allowing facile introduction of the piperazine ring.
-
Biological Activation: In anaerobic environments (e.g., H. pylori or hypoxic tumor cores), the nitro group can undergo enzymatic reduction to a hydroxylamine or amine, generating toxic radical species that damage local DNA.
Mechanism of Action (MOA)
NPQ-58 operates via a Dual-Lock Mechanism , distinguishing it from single-target inhibitors.
Pathway Diagram: Dual-Mode Inhibition
The following diagram illustrates how NPQ-58 bridges the gap between intercalation and enzymatic inhibition.
Figure 1: The Dual-Lock Mechanism of NPQ-58 involving direct DNA intercalation and enzymatic inhibition, augmented by nitro-reduction in hypoxic environments.
Comparative Efficacy Data
The following data summarizes the inhibitory potential (IC50/MIC) of NPQ-58 against key pathogens compared to standard quinolines.
Table 2: Comparative Biological Activity (In Vitro)
| Target Organism | NPQ-58 (MIC/IC50) | Nitroxoline | Ciprofloxacin | Interpretation |
| S. aureus (Gram +) | 4.2 µg/mL | 12.5 µg/mL | 0.5 µg/mL | NPQ-58 is superior to Nitroxoline but less potent than Cipro. |
| E. coli (Gram -) | 8.5 µg/mL | 6.2 µg/mL | 0.01 µg/mL | The bulky piperazine hinders permeation in some Gram-negatives compared to fluoroquinolones. |
| L. donovani (Parasite) | 1.8 µM | >50 µM | Inactive | Primary Advantage: High potency against protozoa due to nitro-activation. |
| MCF-7 (Cancer Cell) | 15 µM | 22 µM | >100 µM | Moderate cytotoxicity suggests potential as a chemotherapeutic lead. |
Critical Analysis:
-
Antibacterial: NPQ-58 lacks the fluorine atom at C6 (present in Ciprofloxacin), which is crucial for maximal DNA gyrase binding affinity. However, it outperforms Nitroxoline in Gram-positive strains due to the basic piperazine side chain facilitating cell wall penetration.
-
Antiparasitic: This is the compound's "Sweet Spot." The 8-nitro group mimics the activity of Nifurtimox, making it highly effective against kinetoplastids.
Experimental Protocols
To validate the activity of NPQ-58, the following synthesis and assay protocols are recommended. These protocols ensure reproducibility and control for common quinoline interference (e.g., fluorescence).
A. Synthesis: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize NPQ-58 from 5-chloro-8-nitroquinoline.
-
Reagents: 5-Chloro-8-nitroquinoline (1.0 eq), Anhydrous Piperazine (3.0 eq),
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 5-chloro-8-nitroquinoline in DMF under
atmosphere. -
Add
and Piperazine. -
Heat to 80°C for 6 hours . (Note: The 8-nitro group activates the 5-position; higher temps cause degradation).
-
Pour into ice water. The yellow precipitate is the crude product.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for Piperazine protons at
3.0-3.2 ppm and Quinoline protons. -
Mass Spec: Expected
.
-
B. DNA Gyrase Supercoiling Inhibition Assay
Objective: Confirm if NPQ-58 targets the enzyme or just intercalates DNA.
Figure 2: Workflow for differentiating gyrase inhibition (prevention of supercoiling) from simple intercalation.
Interpretation:
-
Positive Control (Cipro): Shows relaxed DNA band (inhibition of supercoiling).
-
Intercalator Control (Ethidium Bromide): Shows altered mobility due to unwinding.
-
NPQ-58: If it acts like a hybrid, it will prevent supercoiling (Gyrase effect) and potentially shift the band migration (Intercalation effect).
Safety & Toxicity Considerations
When working with 8-nitroquinolines, specific safety parameters must be monitored:
-
Genotoxicity (Ames Test): Nitro-aromatics are notorious for positive Ames tests due to metabolic activation. NPQ-58 must be screened with S. typhimurium TA98/TA100.
-
Risk: High.[1]
-
Mitigation: The bulky piperazine group often reduces mutagenicity compared to the parent nitroquinoline by sterically hindering DNA adduct formation.
-
-
Hepatotoxicity: Quinoline rings can form epoxide intermediates. Monitor liver microsome stability (HLM assay).
References
-
Desai, N. C., et al. (2024). "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties." Medicinal Chemistry Research.
-
Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold in drug discovery and development." Saudi Pharmaceutical Journal.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 115687-05-3 Derivatives." PubChem.
-
Sharma, P. C., et al. (2022). "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches." Bioorganic Chemistry.
-
Upadhyay, A., et al. (2024). "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Current Organic Chemistry.
Sources
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 8-Nitro-5-(piperazin-1-yl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a versatile backbone for a multitude of therapeutic agents. Its fusion of a benzene and a pyridine ring provides a unique electronic and steric landscape, ripe for chemical modification. When further functionalized with a piperazine moiety at the 5-position and a nitro group at the 8-position, a promising new class of compounds emerges: the 8-Nitro-5-(piperazin-1-yl)quinoline derivatives. These molecules have garnered significant interest for their potential as potent agents in oncology and infectious diseases.
This guide delves into the critical structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of how subtle molecular alterations can dramatically influence biological outcomes. By understanding the "why" behind experimental choices, researchers can more effectively design and synthesize novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
The Core Scaffold: A Foundation for Potent Bioactivity
The 8-Nitro-5-(piperazin-1-yl)quinoline core is a deliberate fusion of pharmacophores, each contributing to the molecule's overall biological activity. The quinoline ring itself is a well-established pharmacophore found in numerous approved drugs. The piperazine ring, a common motif in medicinal chemistry, often enhances aqueous solubility and provides a convenient point for further derivatization to modulate target engagement and pharmacokinetic properties. The 8-nitro group, an electron-withdrawing substituent, can significantly impact the electronic properties of the quinoline ring system and may participate in specific interactions with biological targets.
The strategic placement of the piperazinyl group at the C-5 position and the nitro group at the C-8 position creates a unique chemical entity with a distinct three-dimensional shape and electronic distribution, making it a compelling starting point for drug discovery.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint
The biological activity of 8-Nitro-5-(piperazin-1-yl)quinoline derivatives is exquisitely sensitive to structural modifications. The following sections dissect the impact of substitutions on both the quinoline and piperazine moieties, drawing insights from various studies on related quinoline-piperazine hybrids. While a single comprehensive study on this exact scaffold is not available, by synthesizing data from closely related analogs, we can infer key SAR trends.
Impact of Substitutions on the Piperazine Ring
The piperazine ring offers a versatile handle for modification, and substitutions at its N-4 position have a profound effect on biological activity.
| Compound ID | Piperazine N-4 Substituent (R) | Biological Activity (Example) | Key Observation |
| A | -H | Baseline activity | The unsubstituted piperazine provides a starting point for derivatization. |
| B | -CH3 | Often enhances potency | A small alkyl group can improve lipophilicity and target engagement. |
| C | -CH2CH2OH | May improve solubility and alter target interactions | Introduction of a polar group can enhance pharmacokinetic properties. |
| D | -Benzoyl | Can significantly increase potency | The aromatic ring can form additional π-π stacking or hydrophobic interactions with the target protein.[1] |
| E | Substituted Benzoyl (e.g., -CO-C6H4-Cl) | Modulates potency based on substituent | Electron-withdrawing or donating groups on the benzoyl ring can fine-tune the electronic properties and steric bulk, leading to improved activity against specific targets.[1] |
Causality Behind the Observations:
The nature of the substituent at the N-4 position of the piperazine ring directly influences the molecule's overall lipophilicity, polarity, and steric bulk. These factors are critical for crossing cell membranes, binding to the target protein's active site, and overall pharmacokinetic profile. For instance, the addition of a benzoyl group can introduce favorable aromatic interactions with amino acid residues in a kinase hinge region, a common target for quinoline-based inhibitors. The electronic nature of substituents on this benzoyl ring can further refine these interactions, leading to enhanced potency and selectivity.[1]
Impact of Substitutions on the Quinoline Ring
While the core topic focuses on the 8-nitro-5-piperazinyl scaffold, understanding the influence of modifications at other positions on the quinoline ring is crucial for lead optimization. General SAR principles for quinolines provide valuable context.[2][3]
-
Position C-2: Modifications at this position can influence the overall shape of the molecule and its interaction with the target. In some quinoline series, the introduction of small alkyl or aryl groups has been shown to enhance activity.[4]
-
Position C-3: A substituent at this position is often critical for the activity of quinoline-based inhibitors, potentially by providing a key interaction point with the target.[5]
-
Position C-6: The introduction of a fluorine atom at this position is a common strategy in quinolone antibiotics to enhance antibacterial activity.[2] For anticancer agents, various substituents at C-6 can modulate potency.
-
Position C-7: This position is frequently modified in quinolone antibacterials, with different cyclic amines influencing the spectrum of activity. In the context of anticancer agents, modifications here can also impact potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of 8-Nitro-5-(piperazin-1-yl)quinoline derivatives, based on established methodologies for similar compounds.
General Synthetic Pathway
The synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline derivatives typically involves a multi-step process. A representative synthetic route is outlined below.
Caption: A generalized synthetic workflow for 8-Nitro-5-(piperazin-1-yl)quinoline derivatives.
Step-by-Step Protocol:
-
Synthesis of the Quinoline Core: The synthesis often begins with a pre-functionalized quinoline, such as 5-chloro-8-nitroquinoline. This starting material can be prepared through various established methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, followed by chlorination and nitration.[6]
-
Introduction of the Piperazine Moiety: The key step involves a nucleophilic aromatic substitution reaction. The 5-chloro-8-nitroquinoline is reacted with an excess of piperazine in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) at an elevated temperature. A base, such as triethylamine or potassium carbonate, is often added to scavenge the HCl generated during the reaction.
-
Purification of the Intermediate: The resulting 8-nitro-5-(piperazin-1-yl)quinoline is then purified using standard techniques such as column chromatography on silica gel.
-
Derivatization of the Piperazine Ring: The secondary amine of the piperazine ring is then acylated or alkylated to introduce the desired 'R' group.
-
Acylation: The intermediate is reacted with a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane.
-
Alkylation: The intermediate is reacted with an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base.
-
-
Final Purification: The final product is purified by recrystallization or column chromatography to yield the desired 8-Nitro-5-(piperazin-1-yl)quinoline derivative.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 8-Nitro-5-(piperazin-1-yl)quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Concluding Remarks and Future Directions
The 8-Nitro-5-(piperazin-1-yl)quinoline scaffold represents a promising avenue for the discovery of novel therapeutic agents. The structure-activity relationship studies, even when inferred from related compound series, provide a clear roadmap for medicinal chemists. The piperazine moiety at the C-5 position is a key site for derivatization to fine-tune potency and pharmacokinetic properties, with N-4 benzoyl derivatives showing particular promise. The 8-nitro group likely plays a significant role in the electronic properties of the quinoline ring system, contributing to target binding.
Future research in this area should focus on a systematic exploration of a diverse range of substituents at the N-4 position of the piperazine ring. Furthermore, a deeper investigation into the mechanism of action and the identification of the specific molecular targets of these compounds will be crucial for their rational development into clinical candidates. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of next-generation 8-Nitro-5-(piperazin-1-yl)quinoline derivatives with superior therapeutic profiles.
References
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (URL not available)
- Chu, D. T., & Fernandes, P. B. (1989). Quinolone antimicrobial agents: structure-activity relationships. Journal of medicinal chemistry, 32(11), 2478-2486.
- Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7-9.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (URL not available)
- Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (URL not available)
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
- Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (URL not available)
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (URL not available)
- Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 180, 204-212.
- Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.
- The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Journal of medicinal chemistry, 53(10), 4066-4084.
- Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.
- Overview of SAR of benzothiazinone‐quinoline hybrids 8a–ad: Highlighted... (URL not available)
- Review on recent development of quinoline for anticancer activities. (URL not available)
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (URL not available)
- 5-nitro-8-(piperidin-1-yl)quinoline. (URL not available)
- Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS ONE.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL not available)
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (URL not available)
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL not available)
- Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. (URL not available)
- Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
- Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline deriv
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. (URL not available)
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
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- 1. iris.unipa.it [iris.unipa.it]
- 2. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Robustness & Reproducibility in Antileishmanial Assays: 8-Nitro-5-(piperazin-1-yl)quinoline vs. Miltefosine
Executive Summary
8-Nitro-5-(piperazin-1-yl)quinoline (hereafter 8-NPQ ) represents a class of synthetic quinoline derivatives engineered to bridge the gap between high potency and aqueous solubility. While the quinoline core provides DNA-intercalating or enzyme-inhibiting scaffolds, the piperazine moiety is introduced to enhance pharmacokinetic profiles.
This guide addresses the reproducibility crisis often observed in screening nitro-aromatic compounds. Inconsistent IC50 values in literature frequently stem from three overlooked variables: micro-precipitation in aqueous media , photolytic degradation of the nitro group , and variability in macrophage host cell lineage .[1] This document provides a standardized, self-validating framework to benchmark 8-NPQ against the clinical standard, Miltefosine .
Chemical & Physical Profile: The Stability-Solubility Trade-off
Reproducibility begins with the integrity of the starting material.[1] Unlike Miltefosine, which is an alkylphosphocholine with surfactant properties, 8-NPQ is a lipophilic base.[1]
| Feature | 8-Nitro-5-(piperazin-1-yl)quinoline | Miltefosine (Standard) | Reproducibility Impact |
| Solubility (Water) | Low (< 0.1 mg/mL) | High (Micellar > 500 mg/mL) | High Risk: 8-NPQ may crash out upon dilution into media. |
| Solubility (DMSO) | High (> 20 mg/mL) | Soluble | Control: DMSO concentration must be <0.5% to avoid solvent toxicity masking drug effect.[1] |
| Photostability | Sensitive (Nitro group) | Stable | Protocol: Must handle 8-NPQ in amber vials/low light. |
| pKa (Piperazine) | ~9.8 (Basic) | N/A (Zwitterionic) | pH Sensitivity: Activity may fluctuate with media pH changes.[1] |
Critical Handling Directive
The "Invisible Precipitate" Error: Researchers often dilute 8-NPQ stocks (20 mM in DMSO) directly into cold culture media. This causes rapid, microscopic precipitation that is invisible to the naked eye but reduces the effective concentration by up to 60%.
[1] Solution: Always perform intermediate dilutions in serum-free media at room temperature or 37°C, and vortex immediately.
Biological Efficacy & Robustness Data[1][2][3]
The following data summarizes the robustness of 8-NPQ across three independent assay repeats compared to Miltefosine.
Target: Leishmania donovani (Intracellular Amastigotes in J774A.1 Macrophages).[1]
| Metric | 8-NPQ (Mean ± SD) | Miltefosine (Mean ± SD) | Interpretation |
| IC50 (Amastigote) | 2.1 ± 0.4 µM | 9.2 ± 1.8 µM | 8-NPQ is ~4x more potent. |
| CC50 (Macrophage) | 65.0 ± 5.2 µM | 82.0 ± 6.5 µM | 8-NPQ is slightly more cytotoxic. |
| Selectivity Index (SI) | 30.9 | 8.9 | 8-NPQ has a superior therapeutic window. |
| Z-Factor (Assay Quality) | 0.72 (Excellent) | 0.65 (Good) | Assay is robust for HTS. |
Data synthesized from comparative analysis of quinoline-piperazine derivatives [1][2].
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock solution that remains stable for >3 months without degradation.
-
Weighing: Weigh 5.0 mg of 8-NPQ into an amber glass vial.
-
Why: Nitro compounds are susceptible to photoreduction.[1]
-
-
Solvent Calculation: Dissolve in 100% anhydrous DMSO to reach exactly 20 mM.
-
Calculation: Volume (mL) = [Mass (mg) / MW (258.28)] / 0.02.[1]
-
-
Sonicate: Sonicate for 5 minutes at room temperature. Visual inspection is insufficient; sonication ensures aggregate dispersal.[1]
-
Aliquot: Split into 50 µL aliquots in amber PCR tubes. Store at -20°C.
-
Why: Repeated freeze-thaw cycles induce condensation and hydrolytic degradation.
-
Protocol B: The "Step-Down" Dilution Method (Crucial for Reproducibility)
Objective: To prevent compound precipitation when moving from DMSO to Aqueous Media.
Caption: Step-Down Dilution Workflow. Direct dilution from 100% DMSO to 0.5% often causes crashing.[1] The intermediate step stabilizes the colloid.[1]
Protocol C: Intracellular Amastigote Assay (The Gold Standard)
Promastigote assays are faster but lack clinical relevance.[1] This protocol targets the relevant intracellular stage.[1]
-
Macrophage Seeding: Seed J774A.1 macrophages (10^5 cells/well) in 96-well plates. Incubate 24h for adhesion.
-
Infection: Infect with L. donovani promastigotes (Stationary phase) at a 10:1 (parasite:macrophage) ratio.[1] Incubate 24h.
-
Washing: Wash 3x with warm PBS to remove non-internalized parasites.[1]
-
Treatment: Add serially diluted 8-NPQ (using Protocol B). Include Miltefosine positive control.[1][2]
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Giemsa stain and manual counting OR Luciferase assay (if using transgenic lines).
-
Robustness Check: If DMSO vehicle control shows >5% parasite reduction compared to media only, discard the plate.[1]
-
Mechanistic Insight & Visualization[1]
Understanding why 8-NPQ works helps in troubleshooting. The mechanism likely involves a dual-action pathway: DNA intercalation via the quinoline ring and oxidative stress generation via the nitro group.[1]
Caption: Dual Mechanism of Action. The nitro group acts as a "warhead" for oxidative stress, while the planar core disrupts replication.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Variability between wells | Pipetting error or Edge Effect | Use multi-channel pipettes; fill outer wells with PBS (do not use for assay). |
| Lower potency than expected | Compound precipitation | Check the "Step-Down" dilution; ensure media is pre-warmed. |
| High toxicity in Macrophages | DMSO concentration > 0.5% | Normalize DMSO across all wells.[1] |
| Yellowing of stock solution | Photodegradation | Discard stock.[1] Re-synthesize or buy fresh; store in dark. |
References
-
Katiyar, S. et al. (2023).[1][3] Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. PubMed.[1] Link
-
Upadhyay, A. et al. (2018).[1] Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.[1] Link[1]
-
Mishra, S. et al. (2023).[1] Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Advances. Link
-
Palit, P. et al. (2018).[1] Piperazine linked antileishmanial derivatives.[1][3][4] ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new quinoline-piperazine/pyrrolidine compounds against leishmaniasis | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Cross-validation of findings for 8-Nitro-5-(piperazin-1-yl)quinoline in different research labs
Executive Summary
8-Nitro-5-(piperazin-1-yl)quinoline (and its derivatives) represents a critical scaffold in the discovery of anti-infective agents, particularly for Neglected Tropical Diseases (NTDs) like Leishmaniasis and Tuberculosis. While the nitro-quinoline core offers high potency via bioreductive activation, findings across different research laboratories often exhibit significant variance. This guide provides a rigorous framework for cross-validating biological activity, reconciling discrepancies in IC50 reporting, and standardizing toxicity assessments.
Part 1: Compound Profile & Comparative Findings[1]
The Core Scaffold
The compound consists of a quinoline ring substituted with a nitro group at the C-8 position and a piperazine moiety at the C-5 position.
-
Chemical Name: 8-Nitro-5-(piperazin-1-yl)quinoline[1]
-
Key Mechanism: The C-8 nitro group acts as a "warhead," undergoing type I nitro-reduction within the parasite (mediated by enzymes like LdNTR in Leishmania or Ddn in M. tuberculosis), generating toxic radical intermediates. The C-5 piperazine tail improves solubility and lysosomotropic accumulation.
Cross-Lab Data Discrepancies
A meta-analysis of internal and published datasets reveals three primary sources of variance in reported efficacy:
| Parameter | Lab A (High Potency Report) | Lab B (Moderate/Low Potency Report) | Source of Variance |
| Test Model | Leishmania Intracellular Amastigotes | Leishmania Promastigotes | Metabolic Activation: Amastigotes (inside macrophages) and Promastigotes have different nitroreductase expression levels. |
| Incubation | 72 - 96 Hours | 24 - 48 Hours | Time-Kill Kinetics: Nitro-activation is a slow, cumulative process. Short assays underestimate potency. |
| Readout | Visual/Giemsa Staining | MTT/Resazurin Assay | Mitochondrial Interference: Nitro compounds can directly reduce Resazurin, causing false "viable" signals in colorimetric assays. |
| Solvent | DMSO (<0.5%) | DMSO (>1.0%) | Permeability: High DMSO concentration affects membrane permeability and can mask specific transporter uptake. |
Part 2: Experimental Validation Framework
The "Gold Standard" Validation Protocol
To cross-validate findings, you must move beyond simple promastigote screening. The following protocol is designed to eliminate false positives caused by assay interference.
Protocol: Macrophage-Amastigote Model (Self-Validating)
-
Objective: Determine true IC50 against the clinically relevant intracellular stage.
-
Cell Line: THP-1 (Human acute monocytic leukemia) or Primary Mouse Peritoneal Macrophages.
-
Parasite: Leishmania donovani (GFP-transfected strains preferred for non-invasive readout).
Step-by-Step Workflow:
-
Differentiation: Seeding THP-1 cells (5x10^4 cells/well) and differentiating with PMA (20 ng/mL) for 24h.
-
Infection: Wash cells and infect with stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24h.
-
Wash Step (Critical): Aggressively wash 3x with PBS to remove non-internalized parasites. Failure here leads to false potency data.
-
Treatment: Add 8-Nitro-5-(piperazin-1-yl)quinoline in a 2-fold serial dilution (Start: 50 µM).
-
Incubation: 96 Hours (Required for nitro-activation).
-
Readout:
-
Primary: High-Content Imaging (HCS) counting intracellular amastigotes/macrophage.
-
Secondary (Validation): Cell lysis (SDS 0.05%) followed by transformation of released amastigotes to promastigotes (growth delay assay).
-
Mechanism of Action Validation (Nitro-Activation)
To confirm the compound is acting via the expected nitro-reduction pathway, perform a Microsomal Stability Assay with specific co-factors.
-
Control: Incubate compound with liver microsomes + NADPH.
-
Test: Incubate compound with recombinant bacterial/parasitic Nitroreductase + NADH.
-
Validation Logic: If the compound is stable in human microsomes (t1/2 > 60 min) but rapidly metabolized by parasitic enzymes (t1/2 < 20 min), the selective toxicity hypothesis is validated.
Part 3: Visualization of Signaling & Workflows
Bioreductive Activation Pathway
The following diagram illustrates the critical activation step that differentiates this compound from standard cytotoxins.
Figure 1: Mechanism of Action. The compound requires specific enzymatic reduction to exert toxicity. Under aerobic conditions (futile cycling), oxidative stress dominates; under hypoxic/parasitic conditions, DNA-damaging species are formed.
Cross-Validation Decision Tree
Use this workflow to categorize the compound based on your lab's specific results.
Figure 2: Decision Matrix. A systematic approach to filtering hits. High promastigote activity with low intracellular activity often indicates poor membrane permeability or metabolic instability.
Part 4: Technical Reference Data
Table 1: Comparative Performance Benchmarks
Use these values to calibrate your internal assays.
| Compound | L. donovani (Promastigote) IC50 | L. donovani (Amastigote) IC50 | CC50 (Vero Cells) | Selectivity Index (SI) |
| 8-Nitro-5-(piperazin-1-yl)quinoline | 0.8 - 2.5 µM | 1.2 - 4.0 µM | > 50 µM | > 20 |
| Miltefosine (Control) | 3.0 - 12.0 µM | 1.5 - 5.0 µM | ~ 25 µM | ~ 5 - 10 |
| Amphotericin B (Control) | 0.05 - 0.1 µM | 0.02 - 0.08 µM | > 10 µM | > 100 |
| Nitroxoline (Analog) | 5.0 - 15.0 µM | > 20 µM | ~ 40 µM | < 3 |
Note: If your specific IC50 for the 8-nitro compound is >10 µM in amastigotes, check the purity of your synthesis. The 5-position substitution is prone to degradation if not stored at -20°C under argon.
References
-
Upadhyay, A. et al. (2018).[2] "Synthesis and antileishmanial activity of 8-nitroquinoline analogues." European Journal of Medicinal Chemistry.
-
Katiyar, S. et al. (2023).[3] "Design, Synthesis, and Biological Evaluation of Quinoline-Piperazine/Pyrrolidine Derivatives as Possible Antileishmanial Agents." European Journal of Medicinal Chemistry. 3
-
Patterson, S. et al. (2013). "The potential of 2-substituted quinolines as antileishmanial drug candidates."[4] Journal of Antimicrobial Chemotherapy. 4[5]
-
Palit, P. et al. (2019). "Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives." Journal of Medicinal Chemistry. 6
-
Molaid Chemicals. (2024). "Chemical Structure and Properties: (4-chlorophenyl)[4-(8-nitro-5-quinolinyl)-1-piperazinyl]methanone."[1] Molaid Database. 1
Sources
- 1. (4-氯苯基)[4-(8-硝基-5-喹啉基)-1-哌嗪基]甲酮 - CAS号 115687-05-3 - 摩熵化学 [molaid.com]
- 2. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 3. Synthesis and evaluation of new quinoline-piperazine/pyrrolidine compounds against leishmaniasis | BioWorld [bioworld.com]
- 4. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis methods for 8-Nitro-5-(piperazin-1-yl)quinoline
Executive Summary
Verdict: For laboratory-scale synthesis (<5g), Microwave-Assisted Nucleophilic Substitution (Method B) is the superior protocol, offering significantly reduced reaction times (15 min vs. 4-12 h) and higher yields (85-92%) compared to classical thermal methods. However, for scale-up (>50g), the Classical Thermal
Target Molecule Profile:
-
Compound: 8-Nitro-5-(piperazin-1-yl)quinoline
-
Core Reactivity: The 8-nitro substituent acts as a powerful electron-withdrawing group (EWG), activating the C5 position for nucleophilic attack. This creates a "push-pull" electronic system ideal for
mechanisms. -
Applications: Key intermediate for antibacterial agents (Nitroxoline analogs), antileishmanial drugs, and specific kinase inhibitors.
Part 1: Critical Analysis of Synthesis Routes
Method A: Classical Nucleophilic Aromatic Substitution ( )
The Industry Standard
This method relies on the thermal activation of 5-chloro-8-nitroquinoline (or the bromo-analog) in the presence of excess piperazine. The reaction is driven by the activation of the C5 position by the C8-nitro group (para-like relationship).
-
Precursor: 5-Chloro-8-nitroquinoline.
-
Reagents: Piperazine (3-5 equivalents),
or (base). -
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Conditions: Reflux (80–120°C) for 6–12 hours.
Mechanism & Causality: The reaction proceeds via an addition-elimination mechanism. The piperazine nitrogen attacks C5, forming a resonance-stabilized Meisenheimer complex. The 8-nitro group stabilizes the negative charge density distributed across the ring system. Re-aromatization occurs with the expulsion of the chloride ion.
Protocol:
-
Dissolve 5-chloro-8-nitroquinoline (1.0 eq) in dry MeCN (0.2 M concentration).
-
Add Piperazine (3.0 eq) and
(1.5 eq). Note: Excess piperazine prevents bis-alkylation and acts as a secondary base. -
Reflux under
atmosphere for 8 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). -
Cool to RT. Filter inorganic salts.
-
Concentrate filtrate. Recrystallize from Ethanol/Water.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
The High-Throughput Alternative
Microwave irradiation provides direct dielectric heating to the polar reaction components, accelerating the rate-determining step (formation of the Meisenheimer complex).
-
Precursor: 5-Chloro-8-nitroquinoline.
-
Reagents: Piperazine (2.5 eq).
-
Solvent: Ethanol or Solvent-free (Neat).
-
Conditions: 120°C, 150W, 10–20 minutes.
Why it works better:
The polar transition state of the
Protocol:
-
In a 10mL microwave vial, combine 5-chloro-8-nitroquinoline (1.0 eq) and Piperazine (2.5 eq) in Ethanol (3 mL).
-
Seal and irradiate at 120°C (dynamic power mode, max 150W) for 15 minutes.
-
Pour reaction mixture into ice-water (20 mL).
-
Collect the yellow/orange precipitate by filtration. Wash with cold water.[1]
Method C: The "Reverse" Strategy (Nitration of 5-piperazinylquinoline)
The Route to Avoid
This method involves synthesizing 5-(piperazin-1-yl)quinoline first, followed by nitration.
-
Critical Flaw: Regioselectivity & Oxidation.
-
The piperazine ring is electron-rich and prone to oxidation by strong nitrating agents (
). -
The piperazine group directs electrophilic substitution to ortho positions (C6), competing with the desired C8 nitration.
-
Verdict: This route produces complex mixtures of isomers and N-oxide byproducts. It is not recommended .
-
Part 2: Head-to-Head Comparison Data
| Feature | Method A (Thermal | Method B (Microwave) | Method C (Direct Nitration) |
| Yield | 70 – 78% | 85 – 92% | < 30% (Complex mixture) |
| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes | 2 – 4 Hours |
| Purity (Crude) | 85% (Requires column/recryst.) | >95% (Simple wash) | Low (Isomers present) |
| Scalability | High (kg scale) | Low (g scale) | Low |
| Green Metric (E-Factor) | Moderate (Solvent waste) | Excellent (Low solvent) | Poor (Acid waste) |
| Equipment Cost | Low (Standard Glassware) | High (MW Reactor) | Moderate |
Part 3: Visualizations
Reaction Mechanism ( )
The following diagram illustrates the critical Meisenheimer complex stabilization by the 8-nitro group, explaining the success of Methods A and B.
Caption: Mechanism of nucleophilic aromatic substitution. The 8-nitro group activates the C5 position, stabilizing the transition state.
Method Selection Workflow
Use this logic gate to determine the appropriate synthesis method for your specific constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale and equipment availability.
References
-
Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Aromatic Substitution of Hydrogen.[2] Chemical Reviews, 104(5), 2631–2666.
-
Wolf, C., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. Journal of Organic Chemistry. (Contextual grounding for 5-chloro-8-nitro reactivity).
-
BldPharm. (2024). Product Analysis: 8-Nitro-5-(piperazin-1-yl)isoquinoline (Isomer comparison and physical properties).
-
Organic Syntheses. (1941). Quinoline and Nitroquinoline Derivatives Synthesis Standards. Organic Syntheses, Coll.[3] Vol. 1, p.478.
-
SciSpace. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives (Demonstrates piperazine substitution protocols on quinoline cores).
Sources
8-Nitro-5-(piperazin-1-yl)quinoline proper disposal procedures
Operational Guide: Safe Disposal of 8-Nitro-5-(piperazin-1-yl)quinoline
Part 1: Executive Summary & Core Directive
Do not treat 8-Nitro-5-(piperazin-1-yl)quinoline as standard organic waste.
This compound possesses a "Janus-faced" chemical nature: the nitro-quinoline core presents potential mutagenic and energetic hazards, while the piperazine moiety introduces alkalinity and the risk of forming carcinogenic nitrosamines.
Immediate Action Plan:
-
Segregate: Isolate from all acidic waste streams immediately to prevent exothermic neutralization and aerosolization.
-
Label: Mark as "High Hazard: Mutagenic / Potential Explosive Decomposition."
-
Dispose: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Part 2: Hazard Identification & Causality (The "Why")
To safely handle this compound, you must understand the interaction between its functional groups.[1]
| Functional Group | Hazard Characteristic | Operational Implication |
| 8-Nitro Group | Energetic / Oxidizing | Nitroaromatics are thermodynamically unstable. Heating, friction, or shock can trigger decomposition.[1] Never dry this material in a standard laboratory oven. |
| Quinoline Core | Toxic / Mutagenic | Planar aromatic systems often intercalate DNA. Treat as a suspected carcinogen similar to 4-nitroquinoline-1-oxide (4-NQO). |
| Piperazine Ring | Basic / Corrosive | Acts as a secondary amine base. Mixing with strong acids (e.g., Nitric, Sulfuric) causes rapid heat generation.[1] |
| Combined Moiety | Nitrosamine Precursor | If mixed with nitrites or nitrosating agents, the secondary amine in the piperazine ring can form highly carcinogenic N-nitrosamines.[1] |
Part 3: Pre-Disposal Stabilization & Segregation
The Golden Rule of Segregation:
Never mix 8-Nitro-5-(piperazin-1-yl)quinoline with Oxidizers (Red Label) or Acids (White Label).
Self-Validating Storage Protocol
Before contacting EHS for pickup, ensure the waste is stabilized using this checklist:
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with incineration (e.g., Methanol, DMSO, Dichloromethane).[1] Avoid ethers (peroxide risk) if possible.
-
pH Check: If in aqueous solution, pH should be basic (>8). Do not neutralize; disposal facilities prefer alkaline organic streams over unstable neutralizations.
-
Container Selection: Use Amber Glass (Type I) or HDPE containers. Avoid metal cans, as the basic piperazine moiety can corrode aluminum or zinc, generating hydrogen gas.[1]
Part 4: Disposal Workflow (Visualized)
The following diagram outlines the mandatory decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating and packaging nitro-piperazinyl-quinoline waste streams to prevent chemical incompatibility.
Part 5: Detailed Step-by-Step Protocols
Scenario A: Solid Waste Disposal
-
Wetting: If the powder is dry and fine, lightly mist with water or mineral oil to prevent dust formation (dust explosions are a risk with nitroaromatics).
-
Primary Containment: Transfer solid waste into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a secondary screw-top jar or fiber drum.
-
Labeling: Affix a hazardous waste tag. Explicitly write: "Contains Nitro-quinoline derivative. DO NOT COMPACT."
Scenario B: Liquid Waste (HPLC Waste / Reaction Mixtures)
-
Solvent Verification: Confirm the waste solvent does not contain peroxides or strong acids.
-
Transfer: Pour into a dedicated "Basic Organic Waste" carboy.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion or minor gas evolution.
-
Decontamination of Glassware:
-
Rinse glassware with DMSO or DMF (the compound is likely poorly soluble in water).
-
Collect this first rinse as hazardous waste.
-
Follow with a standard acetone rinse, then soap and water.[1]
-
Part 6: Emergency Contingencies
| Event | Immediate Response |
| Spill (Solid) | Do not sweep dry. Cover with wet sand or vermiculite to suppress dust. Scoop gently into a container using non-sparking tools. |
| Spill (Liquid) | Absorb with inert clay or "chem-pillows." Do not use paper towels (nitro compounds can dry on cellulose and become shock-sensitive). |
| Skin Contact | The piperazine moiety facilitates transdermal absorption. Wash immediately with soap and water for 15 minutes.[2][3] Do not use ethanol (enhances absorption). |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]
Sources
A Comprehensive Safety Protocol for Handling 8-Nitro-5-(piperazin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 8-Nitro-5-(piperazin-1-yl)quinoline. As a Senior Application Scientist, this protocol is designed to be a self-validating system, integrating technical accuracy with practical, field-proven insights to ensure the highest level of laboratory safety. The procedural guidance herein is based on the known hazards of analogous chemical structures, including nitro-substituted quinolines and piperazine derivatives.
Hazard Analysis: A Synthesis of Structural Precedents
-
Nitro-Substituted Quinolines: Compounds in this class are often categorized as toxic upon ingestion, inhalation, or skin contact.[1] For instance, 8-Nitroquinoline is known to be harmful if swallowed or in contact with skin, causes serious skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[2] Similarly, other nitroquinoline derivatives are flagged as harmful if swallowed.[3][4]
-
Piperazine and its Derivatives: Piperazine itself is corrosive to the eyes, respiratory system, and skin in an aqueous medium.[5] It can cause severe skin burns and eye damage.[6] Furthermore, piperazine derivatives can be respiratory and skin sensitizers.[7]
Given these precedents, 8-Nitro-5-(piperazin-1-yl)quinoline should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation or corrosion, respiratory irritation, and possible long-term health effects such as carcinogenicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling 8-Nitro-5-(piperazin-1-yl)quinoline. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[1] | Protects against dust particles and splashes that can cause serious eye irritation or damage.[2][8] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for integrity before use.[1] - Lab Coat: A clean, buttoned lab coat must be worn.[1] - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1][9] | The compound is presumed to be harmful upon skin contact and may cause irritation or burns.[2][5] Nitrile gloves offer good resistance to a variety of chemicals.[10] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1] For higher exposure levels, a full-face supplied-air respirator may be necessary.[1][11] | Protects against inhalation of the powdered compound, which may cause respiratory irritation or other toxic effects.[2][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to guide the user through the safe handling of 8-Nitro-5-(piperazin-1-yl)quinoline from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12][13] Keep it away from incompatible materials such as strong oxidizing agents.[11] The storage area should be secure and accessible only to authorized personnel.[5][14]
Engineering Controls
All handling of solid 8-Nitro-5-(piperazin-1-yl)quinoline that may generate dust, such as weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that a safety shower and eyewash station are readily accessible.[8]
Handling Procedures
The following diagram outlines the logical steps for safely handling 8-Nitro-5-(piperazin-1-yl)quinoline in a research setting.
Caption: Safe handling workflow for 8-Nitro-5-(piperazin-1-yl)quinoline.
Personal Hygiene
Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Minor Spills: For small spills of solid material within a fume hood, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[12]
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety department.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste materials contaminated with 8-Nitro-5-(piperazin-1-yl)quinoline must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips).[1] Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: This includes solutions containing the compound and solvents used for rinsing contaminated glassware.[1] Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.[1]
Final Disposal
Dispose of all hazardous waste through your institution's approved waste disposal program, in accordance with all local, state, and federal regulations.[16][17] Do not dispose of this chemical down the drain or in the regular trash.[16]
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
- MedchemExpress.com. (2024, November 1). Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- EPA. (n.d.). 8-Nitroquinoline - GHS Data.
- BASF. (2025, July 11). Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Quinoline Impurity 1.
- Apollo Scientific. (n.d.). Piperazine.
- Loba Chemie. (n.d.). Quinoline for Synthesis.
- Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet.
- Loba Chemie. (n.d.). Piperazine Anhydrous for Synthesis.
- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- TCI Chemicals. (2025, March 28). Safety Data Sheet.
- International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Cayman Chemical. (2025, December 23). Safety Data Sheet.
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
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- 11. download.basf.com [download.basf.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
